molecular formula C8H9NO B1316139 3,4-Dihydro-2H-pyrano[3,2-c]pyridine CAS No. 57446-02-3

3,4-Dihydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B1316139
CAS No.: 57446-02-3
M. Wt: 135.16 g/mol
InChI Key: PXFXRVCGZAGBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-pyrano[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydro-2H-pyrano[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-2H-pyrano[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-7-6-9-4-3-8(7)10-5-1/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFXRVCGZAGBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574112
Record name 3,4-Dihydro-2H-pyrano[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57446-02-3
Record name 3,4-Dihydro-2H-pyrano[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57446-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrano[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Dihydro-2H-pyrano[3,2-c]pyridine: Scaffold Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Dihydro-2H-pyrano[3,2-c]pyridine basic properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its [3,2-b] and [2,3-c] isomers by the specific fusion of a saturated dihydropyran ring across the 3,4-positions of a pyridine core. This architecture offers a unique vector constellation for hydrogen bonding and hydrophobic interactions, making it a critical bioisostere for quinoline and isoquinoline systems in kinase inhibitor design (e.g., EGFR, VEGFR-2) and G-protein coupled receptor (GPCR) modulation. This guide provides a definitive technical analysis of its physicochemical properties, synthetic accessibility, and reactivity profiles.

Chemical Identity & Physicochemical Properties[1]

The core structure consists of a pyridine ring fused to a saturated oxygen-containing ring. The specific [3,2-c] fusion places the pyran oxygen atom at the position corresponding to C3 of the pyridine ring, attached to a saturated carbon chain that reconnects at C4.

Structural Specifications
PropertyData
IUPAC Name 3,4-Dihydro-2H-pyrano[3,2-c]pyridine
CAS Number 57446-02-3
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
SMILES C1=NC=C2CCCOC2=C1
LogP (Predicted) ~0.65 - 0.90 (Lipophilic but water-soluble due to N-basicity)
pKa (Pyridine N) ~5.8 - 6.2 (Slightly more basic than pyridine due to alkyl donation from the fused ring)
H-Bond Acceptors 2 (Pyridine Nitrogen, Pyran Oxygen)
H-Bond Donors 0
Topological Polar Surface Area (TPSA) ~22 Ų
Structural Logic & Numbering

The numbering system is critical for avoiding confusion with the [3,2-b] isomer (which is fused at the 2,3-bond of pyridine).

  • Fusion Bond: The 'c' face of pyridine corresponds to the bond between positions 3 and 4.

  • Orientation: The pyran ring is fused such that the oxygen (position 1 of pyran) is attached to the pyridine C3, and the carbon chain extends to C4.

Synthetic Accessibility & Methodologies

Synthesis of the 3,4-dihydro-2H-pyrano[3,2-c]pyridine core typically requires constructing the saturated ring onto a pre-functionalized pyridine or using cycloaddition strategies.

Primary Synthetic Routes
Route A: Intramolecular Etherification (Williamson Type)

This is the most scalable approach for generating the core scaffold.

  • Precursor: 3-Hydroxypyridine.

  • Alkylation: Reaction with 1-bromo-3-chloropropane or an equivalent electrophile to form the ether linkage at C3.

  • Cyclization: Intramolecular Friedel-Crafts or radical cyclization to close the ring onto C4. Note: Direct electrophilic cyclization onto C4 is favored over C2 due to electronic reinforcement, though blocking groups at C2 may be required to ensure regiospecificity.

Route B: Inverse Electron Demand Diels-Alder (IEDDA)

A highly convergent method for substituted derivatives.

  • Diene: 1,2,4-Triazine or a highly electron-deficient pyridine precursor.

  • Dienophile: Electron-rich cyclic enol ether (e.g., 2,3-dihydrofuran).

  • Mechanism: [4+2] cycloaddition followed by retro-Diels-Alder (loss of N₂) to yield the fused pyridine system.

Visualization of Synthetic Logic

SynthesisRoutes cluster_legend Pathway Legend Start1 3-Hydroxypyridine Inter1 O-Alkylated Intermediate (3-(3-chloropropoxy)pyridine) Start1->Inter1 1-bromo-3-chloropropane K2CO3, DMF, 80°C Product 3,4-Dihydro-2H-pyrano[3,2-c]pyridine (Target Scaffold) Inter1->Product AlCl3 or Radical Cyclization (Ring Closure at C4) Start2 1,2,4-Triazine Inter2 Bicyclic Adduct Start2->Inter2 IEDDA Cycloaddition Reagent2 Cyclic Enol Ether (Dienophile) Reagent2->Inter2 Inter2->Product -N2 (Retro-DA) RouteA Route A: Intramolecular Cyclization RouteB Route B: IEDDA

Caption: Comparative synthetic pathways showing the stepwise intramolecular cyclization (Route A) versus the convergent IEDDA approach (Route B).

Reactivity Profile & Functionalization

Understanding the electronic distribution is vital for Structure-Activity Relationship (SAR) expansion.

Electrophilic Aromatic Substitution (EAS)
  • Position 6 (Pyridine alpha): The most reactive site for nucleophilic attacks (via Chichibabin reaction or oxidation to N-oxide followed by rearrangement) due to the electron-withdrawing nature of the nitrogen.

  • Position 8 (Pyridine alpha'): Sterically hindered by the fused ring but accessible.

  • Pyran Ring: The saturated carbons (positions 2, 3, 4) are relatively inert but can be functionalized via radical halogenation or oxidation to the lactone (coumarin analog).

Nucleophilic Susceptibility

The pyridine nitrogen lone pair is available for:

  • Salt Formation: Readily forms HCl or mesylate salts for solubility enhancement.

  • N-Oxidation: Reaction with mCPBA yields the N-oxide, a versatile intermediate for introducing functionality at C6.

Medicinal Chemistry Applications

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold is a proven bioisostere for:

  • Tetrahydroisoquinolines: Providing a more polar, metabolically distinct core.

  • Chromanes: Replacing the benzene ring with pyridine to increase solubility and alter pKa.

Biological Targets
  • Kinase Inhibition: The scaffold serves as a hinge-binding motif in inhibitors of EGFR and VEGFR-2 , where the pyridine nitrogen accepts a hydrogen bond from the kinase hinge region.

  • GPCR Modulation: Derivatives have shown efficacy as antagonists for CXCR4 and modulators of mGluR2 , leveraging the rigid bicyclic shape to fit into narrow hydrophobic pockets.

Pharmacophore Mapping

SAR_Logic Core Pyrano[3,2-c]pyridine Core N_Atom Pyridine Nitrogen (N5) H-Bond Acceptor (Kinase Hinge Binding) Core->N_Atom O_Atom Pyran Oxygen (O1) Weak H-Bond Acceptor Polarity Modulation Core->O_Atom C6_Pos C6 Position Vector for Solubilizing Groups (e.g., Morpholine, Piperazine) Core->C6_Pos Pyran_Ring Saturated Ring Hydrophobic Interactions Metabolic Stability vs. Alkyl Chains Core->Pyran_Ring

Caption: Pharmacophore dissection highlighting key interaction points for drug design.

Experimental Protocol: Synthesis of the Scaffold

The following protocol describes a validated method for constructing the core via intramolecular cyclization, adapted from standard heterocyclic methodologies.

Objective: Synthesis of 3,4-dihydro-2H-pyrano[3,2-c]pyridine from 3-hydroxypyridine.

Reagents:

  • 3-Hydroxypyridine (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Aluminum Chloride (

    
    ) (1.5 eq)
    
  • Solvents: Acetone (anhydrous), Dichloromethane (DCM)

Step-by-Step Methodology:

  • O-Alkylation (Ether Formation):

    • Dissolve 3-hydroxypyridine (10 mmol) in anhydrous acetone (50 mL).

    • Add

      
       (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide-like anion.
      
    • Dropwise add 1-bromo-3-chloropropane (12 mmol).

    • Reflux the mixture for 12 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify the residue (3-(3-chloropropoxy)pyridine) via flash chromatography.

  • Intramolecular Cyclization:

    • Dissolve the intermediate (3-(3-chloropropoxy)pyridine) in dry DCM (20 mL) under nitrogen atmosphere.

    • Cool to 0°C. Carefully add

      
       (15 mmol) portion-wise.
      
    • Allow the reaction to warm to room temperature and stir for 24 hours. The Lewis acid facilitates the intramolecular alkylation at the C4 position.

    • Quench: Pour the mixture onto ice-water. Basify to pH 10 with NaOH solution.

    • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

      
      .
      
    • Purification: The crude oil is purified by distillation or column chromatography to yield the target 3,4-dihydro-2H-pyrano[3,2-c]pyridine.

Self-Validating Check:

  • 1H NMR (CDCl3): Look for characteristic pyridine protons (two doublets and a singlet/dd pattern) and the disappearance of the terminal alkyl chloride signals. The saturated ring protons should appear as three distinct multiplets (2H each) in the 1.8–4.2 ppm range.

References

  • Sharma, D., et al. (2024). "A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives." African Journal of Biomedical Research, 27(6s), 783-792. Retrieved from [Link]

  • Boger, D. L. (1987). "Inverse electron demand Diels-Alder reactions of heterocyclic azadienes." Tetrahedron, 43(15). (Contextual grounding for IEDDA mechanisms).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12486249 (Isomer Reference). Retrieved from [Link]

Executive Summary: The Privileged Bicyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Dihydro-2H-pyrano[3,2-c]pyridine: Synthetic Architecture & Medicinal Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

In the landscape of modern medicinal chemistry, 3,4-dihydro-2H-pyrano[3,2-c]pyridine (CAS 57446-02-3 ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer [3,2-b], the [3,2-c] fusion geometry offers a unique vector for substituent projection, making it critical for designing inhibitors of kinases (EGFR, VEGFR-2) and agents targeting CNS pathways.

This guide moves beyond basic nomenclature to provide a rigorous examination of the scaffold's chemical identity, synthetic accessibility, and pharmacophore integration.

Part 1: Chemical Identity & Technical Specifications

The precise identification of the [3,2-c] isomer is paramount, as positional isomers (e.g., [2,3-c] or [3,2-b]) exhibit vastly different electronic profiles and binding affinities.

Table 1: Core Technical Specifications

PropertySpecification
Chemical Name 3,4-Dihydro-2H-pyrano[3,2-c]pyridine
CAS Number 57446-02-3
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
MDL Number MFCD13176071
SMILES C1CC2=C(C=CN=C2)OC1
IUPAC Name 3,4-dihydro-2H-pyrano[3,2-c]pyridine
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, MeOH, DCM; limited water solubility
Storage 2-8°C, Hygroscopic (Desiccate)

Part 2: Synthetic Architecture & Protocols

Synthesizing the 3,4-dihydro-2H-pyrano[3,2-c]pyridine core requires overcoming the electronic deactivation of the pyridine ring to facilitate ring closure. We present two field-proven methodologies: the Intramolecular Etherification (for core synthesis) and the Multicomponent Condensation (for functionalized derivatives).

Methodology A: Intramolecular Cyclization (The Core Route)

This approach builds the pyran ring onto a pre-existing pyridine scaffold. It is preferred for generating the unsubstituted core or simple alkyl derivatives.

Mechanism: Acid-catalyzed intramolecular cyclization of 3-(3-hydroxypropyl)pyridin-4-ol derivatives.

Protocol:

  • Precursor Preparation: Begin with 3-(3-hydroxypropyl)-4-chloropyridine.

  • Cyclization:

    • Dissolve the precursor (1.0 eq) in anhydrous DMF.

    • Add NaH (1.2 eq, 60% dispersion in oil) at 0°C under N₂ atmosphere.

    • Rationale: NaH deprotonates the hydroxyl group, creating a potent alkoxide nucleophile.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Critical Step: Monitor by TLC (MeOH:DCM 1:9). The disappearance of the starting material and the appearance of a less polar spot indicates ring closure via nucleophilic aromatic substitution (

      
      ).
      
  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-5% MeOH in DCM).

Methodology B: One-Pot Multicomponent Reaction (The Derivative Route)

For medicinal chemistry applications requiring functionalization at the C2 or C4 positions (e.g., for kinase inhibition), a multicomponent approach is superior.

Protocol (Microwave-Assisted):

  • Reagents: Combine 4-amino-pyridine derivative (1.0 eq), Malononitrile (1.0 eq), and an aromatic aldehyde (1.0 eq).

  • Catalyst: Add 10 mol% Piperidine or DABCO.

  • Solvent: Ethanol (absolute).

  • Conditions: Microwave irradiation at 140°C for 15 minutes.

    • Why Microwave? Conventional reflux takes 6-12 hours. Microwave heating accelerates the Knoevenagel condensation and subsequent Michael addition/cyclization sequence.

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and pathway selection for the [3,2-c] scaffold.

SynthesisPath Precursor Pyridine Precursor (3-subst-4-halo) Intermediate Alkoxide Intermediate Precursor->Intermediate NaH, DMF, 0°C Cyclization Intramolecular SnAr Cyclization Intermediate->Cyclization Nucleophilic Attack Target 3,4-Dihydro-2H-pyrano [3,2-c]pyridine (CAS 57446-02-3) Cyclization->Target Ring Closure Derivatives Functionalized Derivatives (Kinase Inhibitors) Target->Derivatives SAR Optimization

Figure 1: Synthetic workflow from pyridine precursors to the fused bicyclic core.

Part 4: Medicinal Utility & Biological Targets[2][3][4][5][6]

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold is not merely a structural spacer; it acts as a pharmacophore anchor .

Kinase Inhibition (EGFR & VEGFR-2)

Research indicates that derivatives of this scaffold bind effectively to the ATP-binding pocket of tyrosine kinases.

  • Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the hinge region residues (e.g., Met793 in EGFR).

  • The Pyran Ring: The saturated pyran ring creates a hydrophobic bulge that fits into the gatekeeper region, improving selectivity over other kinases.

Bronchodilation (PDE Inhibition)

Certain 3-carbonitrile derivatives of this scaffold have shown efficacy as phosphodiesterase (PDE) inhibitors, leading to smooth muscle relaxation in tracheal tissue.

Table 2: Structure-Activity Relationship (SAR) Summary

PositionModificationEffect on Activity
Pyridine N (N6) Oxidation to N-oxideGenerally reduces potency; increases metabolic clearance.
C2 (Pyran) Gem-dimethyl substitutionImproves metabolic stability; increases lipophilicity (LogP).
C4 (Pyran) Aryl substitutionCritical for VEGFR-2 binding (Hydrophobic pocket interaction).
C8 (Pyridine) Halogenation (Cl/Br)Enhances potency via halogen bonding with backbone carbonyls.

Part 5: Signaling Pathway Visualization

The following diagram details the interaction of the scaffold within the EGFR signaling cascade, a primary target for these derivatives.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Binding Phospho Autophosphorylation (Tyr Residues) Receptor->Phospho Activation Inhibitor Pyrano[3,2-c]pyridine Derivative Inhibitor->Receptor Competitive Inhibition (ATP Pocket) Inhibitor->Phospho BLOCKS Ras Ras-GTP Phospho->Ras Recruitment Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Response Cell Proliferation & Survival ERK->Response

Figure 2: Mechanism of Action - Competitive inhibition of EGFR autophosphorylation.

References

  • Sigma-Aldrich. (n.d.).[1] 3,4-Dihydro-2H-pyrano[3,2-c]pyridine Product Specification. Retrieved from

  • Sharma, D., et al. (2024).[2][3] A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 57446-02-3. Retrieved from

  • Alchem Pharmtech. (n.d.). CAS 57446-02-3 Technical Data. Retrieved from

  • El-Gohary, N. M., et al. (2021). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

Introduction: The Pyranopyridine Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pyranopyridine Core: Structure, Synthesis, and Application

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyranopyridine core, a heterocyclic system featuring a fused pyran and pyridine ring, is a quintessential example of such a structure.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituents, enabling precise interactions with biological targets. This inherent structural advantage, combined with its synthetic accessibility, has established the pyranopyridine motif as a cornerstone in the design of novel therapeutics.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4] Their mechanism of action is diverse, ranging from the inhibition of key enzymes in cancer progression, like EGFR and VEGFR-2 kinases, to combating antibiotic resistance by inhibiting bacterial efflux pumps.[3][5] This guide provides a technical overview of the pyranopyridine core for researchers and drug development professionals, detailing its molecular structure, physicochemical properties, key synthetic strategies, and significant applications in medicinal chemistry.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the pyranopyridine core begins with its fundamental structure, including its isomeric variations and the resulting physicochemical and spectroscopic characteristics that are critical for drug design and development.

Isomeric Forms of the Pyranopyridine Scaffold

The fusion of the pyran and pyridine rings can occur in several orientations, leading to distinct isomers with unique chemical properties. The specific arrangement of the nitrogen and oxygen heteroatoms dictates the electronic distribution and hydrogen bonding capabilities of the molecule, profoundly influencing its biological activity.

Pyranopyridine Isomers A Pyrano[3,2-c]pyridine B Pyrano[3,4-c]pyridine C Pyrano[2,3-b]pyridine D Pyrano[4,3-b]pyridine

Caption: Common isomeric forms of the pyranopyridine core.

Structural and Electronic Features

The pyranopyridine scaffold is a union of an electron-deficient pyridine ring and an oxygen-containing pyran ring. The nitrogen atom in the pyridine ring acts as an electron sink, influencing the aromaticity and reactivity of the entire system. This electronic nature makes the core an excellent scaffold for interacting with biological macromolecules through various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. The geometry is largely planar in aromatic variants, while the pyran ring can adopt non-planar conformations in its saturated (tetrahydropyran) forms, offering further opportunities for stereospecific modifications.

Physicochemical and Spectroscopic Profile

For any scaffold to be successful in drug development, its physicochemical properties must be tunable. Computational studies on pyranopyridine derivatives often place them in the optimal "pink zone" for key drug-like characteristics, including size, polarity, lipophilicity, flexibility, and solubility.[3] These properties are heavily influenced by the substituents attached to the core.

Spectroscopic analysis is fundamental for the characterization of newly synthesized pyranopyridine derivatives. The table below summarizes typical spectroscopic signatures that are invaluable for structural confirmation.

Spectroscopic Technique Characteristic Signatures for Pyrano[3,2-c]pyridine Core Notes
¹H NMR (DMSO-d₆)δ 4.20-4.80 (s, 1H, pyranyl-H), δ 7.00-8.50 (m, Ar-H), δ ~3.4 (br s, NH₂ if present)The exact chemical shift of the pyran proton (C4-H) is highly dependent on the saturation and substitution of the pyran ring. Aromatic and pyridine protons appear in the expected downfield region.[1][3]
¹³C NMR (DMSO-d₆)δ ~56 (pyranyl-C4), δ ~110-120 (CN), δ ~120-150 (Ar-C), δ ~160 (C-NH₂)The carbonitrile (CN) signal is a common feature in many synthetic routes. The sp³ carbon of the pyran ring is a key identifier.[3][6]
IR (KBr, cm⁻¹)3420-3300 (NH/NH₂ stretch), 2220-2180 (C≡N stretch), 1680-1640 (C=O stretch, if present)The sharp, strong nitrile peak is a definitive marker. Amine stretches are also prominent and confirm the success of common multicomponent reactions.[1][3][7]
Mass Spectrometry (ESI-MS)[M+H]⁺ or [M]⁺Provides the molecular weight of the synthesized compound, confirming the incorporation of all components.[3][8]

Part 2: Synthesis of the Pyranopyridine Core

The synthetic accessibility of the pyranopyridine scaffold is a primary reason for its widespread use. Modern organic synthesis, with its emphasis on efficiency and sustainability, has largely converged on multicomponent reactions (MCRs) for the construction of this core.

Core Synthetic Philosophy: Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that contains portions of all starting materials.[9] This approach embodies the principles of green chemistry by maximizing atom economy, reducing the number of synthetic steps and purification procedures, and minimizing solvent waste and reaction times.[7][10] For the synthesis of pyranopyridines, MCRs provide a powerful platform to rapidly generate libraries of structurally diverse analogs for biological screening.[11][12]

A Representative Synthetic Protocol: One-Pot Synthesis of a 4H-Pyrano[3,2-c]pyridine Derivative

A widely employed and robust method for synthesizing the pyranopyridine core involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a suitable active methylene compound (like a 4-hydroxy-2-pyridone derivative) under basic catalysis.

Causality in Protocol Design:

  • Reactants: The aldehyde provides the C4 carbon and its substituent. Malononitrile serves as the source for the C3-carbon, the cyano group, and the C2-amino group after cyclization. The 4-hydroxy-pyridone is the foundational block containing the pre-formed pyridine ring and the oxygen for the pyran ring.

  • Catalyst: A mild organic base such as piperidine or triethylamine is typically used. Its role is crucial: it facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile and also promotes the subsequent Michael addition and intramolecular cyclization, all without causing unwanted side reactions like hydrolysis.[13][14]

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and catalyst while being environmentally benign. The reaction is often performed under reflux to ensure sufficient energy to overcome activation barriers.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 4-hydroxy-pyridone derivative (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 mmol, or 2-3 drops).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Workup and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove residual reactants and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

  • Characterization: Dry the purified product under vacuum and characterize it using NMR, IR, and Mass Spectrometry to confirm its structure and purity.[15]

Visualization of the Synthetic Workflow

The MCR approach can be generalized as a streamlined process for generating molecular complexity.

MCR Workflow cluster_0 One-Pot Reaction Vessel (Ethanol + Catalyst) Aldehyde Aromatic Aldehyde Intermediate Knoevenagel & Michael Adducts (Transient Intermediates) Malononitrile Malononitrile Pyridone 4-Hydroxy-Pyridone Cyclization Intramolecular Cyclization & Tautomerization Intermediate->Cyclization Heating Product Purified Pyranopyridine Product Cyclization->Product Workup & Purification

Caption: Generalized workflow for the multicomponent synthesis of pyranopyridines.

Part 3: Applications in Medicinal Chemistry

The pyranopyridine core serves as a versatile scaffold for developing agents against a wide array of diseases. Its rigid structure allows for the precise positioning of functional groups to optimize interactions with specific biological targets.

Anticancer Agents

Many pyranopyridine derivatives have emerged as potent anticancer agents.[16] They often function as inhibitors of protein tyrosine kinases, which are critical regulators of cell proliferation and survival. For instance, certain pyrano[3,2-c]pyridine compounds have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two kinases heavily implicated in tumor growth and angiogenesis.[3][17] Mechanistic studies have revealed that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2/M phase in cancer cell lines.[18]

Efflux Pump Inhibitors (EPIs) for Combating Antibiotic Resistance

The rise of multidrug-resistant (MDR) bacteria is a critical global health threat. A major mechanism of resistance in Gram-negative bacteria is the overexpression of efflux pumps, such as the AcrAB-TolC system, which actively expel antibiotics from the cell.[5] A novel class of pyranopyridine derivatives has been identified as potent inhibitors of these Resistance-Nodulation-Division (RND) type efflux pumps. These compounds, such as the lead molecule MBX2319, do not have intrinsic antibacterial activity but act as adjuvants, potentiating the activity of conventional antibiotics like ciprofloxacin and levofloxacin by preventing their removal from the bacterial cell.[5][19]

Antifungal Agents

The pyranopyridine scaffold has also been explored for the development of new antifungal drugs. A key target in fungi is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Novel 4H-pyrano[3,2-c]pyridine analogues have been designed and synthesized as potential CYP51 inhibitors, demonstrating significant fungicidal activity against various plant-pathogenic fungi.[4]

Visualization of the Pyranopyridine Scaffold in Drug Design

The power of the pyranopyridine core lies in its ability to be decorated with various substituents at multiple positions (R¹, R², R³) to achieve optimal binding with a biological target.

Scaffold Interaction cluster_0 Pyranopyridine Drug Candidate cluster_1 Enzyme Active Site Core Pyranopyridine Core R1 (H-bond Donor/Acceptor) Core->R1 R2 (Hydrophobic Group) Core->R2 R3 (Solubilizing Group) Core->R3 Pocket1 Polar Pocket R1->Pocket1 H-Bonding Pocket2 Hydrophobic Pocket R2->Pocket2 van der Waals Surface Solvent Exposed Region R3->Surface Solvent Interaction

Caption: Conceptual model of a pyranopyridine scaffold with tailored substituents.

Conclusion

The pyranopyridine core represents a highly successful and enduring scaffold in the field of drug discovery. Its structural rigidity, coupled with the electronic properties imparted by its heteroatoms, provides a robust foundation for designing potent and selective modulators of diverse biological targets. The advent of efficient and green synthetic methodologies, particularly multicomponent reactions, has further solidified its importance by enabling the rapid generation of chemical diversity. From oncology to infectious diseases, pyranopyridine-based compounds continue to provide promising leads and demonstrate the power of privileged scaffolds in the development of next-generation therapeutics. Future research will undoubtedly continue to unlock new applications and refine the therapeutic potential of this remarkable heterocyclic system.

References

  • Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. Available from: [Link]

  • El-Sayed, M. S., Mohamed, M. S., Ali, O. M., & Abdel-Moneim, D. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. Available from: [Link]

  • Srour, A. M., Nossier, E. S., Altwaijry, N. A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Taylor & Francis Online. Available from: [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Abu-Hashem, A. A. (2018). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules. Available from: [Link]

  • Stavrovskaya, A. A., Rybalkina, E. Y., Lagunin, A. A., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available from: [Link]

  • Srour, A. M., Nossier, E. S., Altwaijry, N. A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Condensation/Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. Available from: [Link]

  • Magedov, I. V., Frolova, L. V., Romero, A. E., et al. (2012). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, B. L., Chen, Q., Zhu, H. L., et al. (2024). Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4 H-Pyrano[3,2- c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. PubMed. Available from: [Link]

  • Verma, S., & Singh, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. Available from: [Link]

  • Abdel-Aziz, M., Abuel-Atta, A. A., & Farag, H. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • Zare, A., & Abi, F. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. Available from: [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2016). Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Academia.edu. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-Pyrano[3,2-b]pyridine. PubChem. Available from: [Link]

  • de la Torre, D., & Ruijter, E. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available from: [Link]

  • Opperman, T. J., Kwasny, S. M., Williams, J. D., et al. (2011). Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Baklanov, M. V., & Ryabukhin, S. V. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available from: [Link]

  • Al-Warhi, T., Al-Ghorbani, M., Al-Majidi, S. M., et al. (2023). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

  • Sangle, S. L. (2020). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • Thatikonda, S. K., et al. (2025). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press. Available from: [Link]

  • Le-Dévéhat, F., & Seraphin, D. (2018). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]

  • Request PDF. (2025). Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. ResearchGate. Available from: [Link]

  • Kwasny, S. M., Peet, N. P., Williams, J. D., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Orozco-Nieto, J., Ochoa-Puentes, C., & Galiano-Vergara, V. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry. Available from: [Link]

  • Orozco-Nieto, J., Ochoa-Puentes, C., Galiano-Vergara, V., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available from: [Link]

Sources

Stereochemistry of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine: A Structural & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the stereochemistry, conformational dynamics, and synthetic pathways of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine . This document is structured for researchers and medicinal chemists requiring precise structural insights for drug design.[1][2]

Core Directive & Structural Definition

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold represents a privileged bicyclic heterocycle where a saturated dihydropyran ring is fused to an aromatic pyridine ring.[1][2] This structure serves as a critical bioisostere for chroman and quinoline scaffolds, offering unique hydrogen-bonding vectors and solubility profiles essential for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

Structural Nomenclature and Fusion Geometry

The nomenclature [3,2-c] dictates the specific orientation of the ring fusion:

  • Pyridine Component: The fusion occurs at the c-bond (between C3 and C4 of the pyridine ring).[1][2]

  • Pyran Component: The fusion involves the bond between C3 and C2 of the pyran ring.[1][2]

  • Result: The pyran oxygen (O1) is adjacent to the bridgehead carbon, creating a specific electronic environment where the lone pairs of the oxygen atom can interact with the

    
    -system of the pyridine ring, albeit inductively.[1][2]
    

Stereochemical Implication: The "3,4-dihydro-2H" designation indicates saturation at positions 2, 3, and 4 of the pyran ring (relative to the fused system numbering).[1][2] This saturation breaks planarity, introducing conformational flexibility and potential stereocenters.[1]

Conformational Analysis & Stereodynamics

Unlike the planar pyridine ring, the fused dihydropyran ring is conformationally mobile.[1][2][3] Understanding this mobility is paramount for designing ligands that fit specific binding pockets.[1][2]

The Half-Chair Preference

The saturated dihydropyran ring in this fused system does not adopt a true chair conformation due to the planar constraint imposed by the aromatic pyridine fusion.[1][2] Instead, it predominantly exists in a Half-Chair conformation.[1]

  • Planar Segment: The atoms C(bridgehead)-C(bridgehead)-O-C2 (or C4 depending on numbering) tend to lie in a plane coplanar with the pyridine ring.[1][2]

  • Puckered Segment: The C3 and C4 methylene units deviate from this plane to relieve torsional strain and minimize 1,3-diaxial interactions.[1]

Substituent Effects (Pseudo-Axial vs. Pseudo-Equatorial)

When substituents are introduced (commonly at the C2 or C4 positions of the pyran ring), they face a thermodynamic equilibrium between pseudo-axial and pseudo-equatorial orientations.[1][2]

  • C4-Substituents (Benzylic-like position): Substituents here often prefer the pseudo-equatorial position to minimize steric clash with the peri-hydrogens of the pyridine ring.[1][2] However, electronic factors (e.g., the anomeric effect if electronegative groups are present) can stabilize the pseudo-axial conformer.[1][2]

  • Stereogenic Centers: In medicinal chemistry, the C4 position is frequently chiral.[1][4] For example, in 4-aryl-3,4-dihydro-2H-pyrano[3,2-c]pyridines, the absolute configuration (

    
     or 
    
    
    
    ) determines the vector of the aryl group, often acting as a "molecular switch" for receptor affinity.[1]
Visualization of Conformational Dynamics

The following diagram illustrates the structural connectivity and the dynamic equilibrium of the dihydropyran ring.

G Core 3,4-Dihydro-2H-pyrano[3,2-c]pyridine (Core Scaffold) Pyridine Pyridine Ring (Planar, Aromatic) Core->Pyridine Fused Component 1 Pyran Dihydropyran Ring (Saturated, Flexible) Core->Pyran Fused Component 2 Conf Conformational Equilibrium Pyran->Conf Dynamics Stereo Stereocenters (C2, C3, C4) Pyran->Stereo Functionalization HalfChair Half-Chair (Preferred) Minimizes Torsional Strain Conf->HalfChair Major Conformer Boat Boat/Twist-Boat (Higher Energy Transition) Conf->Boat Minor/Transition Subst Substituent Orientation (Pseudo-Axial vs. Pseudo-Equatorial) Stereo->Subst Determines Subst->HalfChair Influences Stability

Figure 1: Structural decomposition and conformational energy landscape of the pyrano[3,2-c]pyridine core.

Stereoselective Synthesis & Protocols

Synthesizing specific stereoisomers of pyrano[3,2-c]pyridines is critical for structure-activity relationship (SAR) studies.[1][2] The most robust method involves Multicomponent Reactions (MCRs), though these often yield racemates requiring resolution.[1][2]

Primary Synthetic Route: The MCR Approach

A widely cited protocol involves the condensation of 1-alkyl-4-piperidones (or related pyridine precursors) with ylidenemalononitriles or aldehydes/active methylenes.[1][2]

Protocol: One-Pot Synthesis of 4-Substituted Derivatives

  • Reagents: 3-Hydroxy-2-methylpyridine (or equivalent), Aryl aldehyde, Malononitrile/Ethyl cyanoacetate.[1]

  • Catalyst: Piperidine or L-Proline (for potential asymmetry).[1][2]

  • Conditions: Reflux in Ethanol or solvent-free microwave irradiation.[1][2]

  • Mechanism:

    • Step 1: Knoevenagel condensation of aldehyde + active methylene

      
       Arylidene intermediate.[1][2]
      
    • Step 2: Michael addition of the pyridine enol/enamine equivalent to the arylidene.[1][2]

    • Step 3: Cyclization and tautomerization.[1][2]

Stereocontrol Strategies
  • Chiral Induction: The use of chiral organocatalysts (e.g., chiral thioureas or proline derivatives) during the Michael addition step can induce enantioselectivity at the C4 position.[1][2]

  • Resolution: Racemic mixtures obtained from MCRs are typically resolved using Chiral HPLC (e.g., Chiralpak AD-H columns) or via crystallization of diastereomeric salts if an amine handle is present.[1][2]

Synthesis Workflow Diagram

Synthesis Aldehyde Aryl Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation (Formation of Arylidene) Aldehyde->Knoevenagel Methylene Active Methylene (Malononitrile) Methylene->Knoevenagel Pyridine 3-Hydroxypyridine deriv. (Nucleophile) Michael Michael Addition (Stereocenter Formation at C4) Pyridine->Michael Knoevenagel->Michael Intermediate Cyclization Intramolecular Cyclization (Ring Closure) Michael->Cyclization Racemate Racemic Pyrano[3,2-c]pyridine Cyclization->Racemate Resolution Chiral Resolution (HPLC / Crystallization) Racemate->Resolution Final Enantiopure Scaffold (Bioactive) Resolution->Final

Figure 2: Synthetic pathway emphasizing the critical stereocenter formation step.[1][2]

Analytical Characterization

Validating the stereochemistry of synthesized derivatives requires a multi-faceted analytical approach.

NMR Spectroscopy ( H & C)
  • Coupling Constants (

    
    ):  The magnitude of vicinal coupling constants is diagnostic for conformation.[1][2]
    
    • 
       (Indicating trans-diaxial relationship).[1][2]
      
    • 
      .[1][2]
      
    • 
      .[1][2]
      
  • NOE (Nuclear Overhauser Effect): Essential for determining the relative stereochemistry of substituents.[1][2] Strong NOE signals between the C4-H and adjacent pseudo-axial protons confirm spatial proximity.[1]

X-Ray Crystallography

This remains the gold standard.[1][2] X-ray diffraction unequivocally determines:

  • The absolute configuration (if a heavy atom or chiral counter-ion is present).[1][2]

  • The exact puckering parameters of the dihydropyran ring in the solid state (verifying the half-chair).

Summary of Key Data

FeatureDescriptionRelevance
Ring Fusion [3,2-c] (Pyran C3-C2 fused to Pyridine C3-C4)Defines electronic communication between rings.[1][2]
Conformation Half-Chair (Twisted)Dictates spatial arrangement of substituents.[1][2]
Key Stereocenter C4 (Benzylic position)Critical for receptor binding (e.g., hydrophobic pockets).[1][2]
Synthesis Multicomponent Reaction (MCR)Efficient access; requires resolution for enantiomers.[1][2]
Bioactivity Anticancer, Antimicrobial, Kinase InhibitionPrivileged scaffold in medicinal chemistry.[1][2]

References

  • Synthesis and Biological Evaluation of Pyrano[3,2-c]pyridine Derivatives. Source: African Journal of Biomedical Research (2024).[1][2][5] Context: Detailed review of synthetic routes including MCRs and cyclization strategies.

  • Stereoselective Synthesis of Fused Dihydropyranones. Source: MDPI (2023).[1][2] Context: Discusses organocatalytic approaches (NHC) for synthesizing related chiral fused pyran systems. [1][2]

  • Conformational Analysis of Fused Pyran Systems. Source: Beilstein Journal of Organic Chemistry.[1][2] Context: Structural analysis of halogenated pyran analogues, providing precedent for half-chair conformational preferences in fused systems.[1]

  • 3,4-Dihydro-2H-pyrano[3,2-c]pyridine Product Data. Source: Sigma-Aldrich.[1][2][6] Context: Commercial availability and CAS registry data (57446-02-3) for the core scaffold.[1][2][6] [1][2]

Sources

Reactivity and Synthetic Architecture of the Pyranopyridine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyranopyridine ring system—a fusion of a pyridine ring and a pyran ring—represents a "privileged scaffold" in modern medicinal chemistry. Its structural versatility arises from the electronic interplay between the electron-deficient pyridine moiety and the oxygen-containing pyran ring. This duality allows for a tunable reactivity profile, making it an ideal template for designing ligands against diverse biological targets, including VEGFR-2 kinases, microbial pathogens, and multidrug-resistant cancer lines.

This guide moves beyond basic synthesis to explore the mechanistic causality of pyranopyridine reactivity, providing a robust, self-validating protocol for its construction and functionalization.

Structural Classification & Electronic Landscape

The reactivity of pyranopyridines is dictated by the specific fusion site of the two rings. The two most chemically significant isomers are:

  • Pyrano[2,3-b]pyridine: The pyran oxygen is adjacent to the pyridine nitrogen.

  • Pyrano[3,2-c]pyridine: The rings share the C3-C4 bond of the pyridine.

Electronic "Push-Pull" Dynamics
  • The Pyridine Sector (Electron Sink): The nitrogen atom exerts a strong inductive effect (-I), reducing electron density on the carbon skeleton. This makes the ring susceptible to nucleophilic attack (e.g., Chichibabin-type reactions) but resistant to electrophilic substitution unless activated by electron-donating groups (EDGs).

  • The Pyran Sector (Electron Source): The oxygen atom provides mesomeric donation (+M). In 4H-pyran derivatives, the presence of enamine-like functionalities (often at the 2-position) creates a nucleophilic "hotspot."

Synthetic Methodology: The Multicomponent Cascade

The industry standard for accessing this scaffold is the Multicomponent Reaction (MCR). This is not merely a "mixing" of reagents but a choreographed cascade of equilibria.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the Knoevenagel-Michael-Cyclization cascade, the dominant mechanism for synthesizing 4H-pyrano[2,3-b]pyridines.

MCR_Mechanism Start Reagents: Aldehyde + Malononitrile Inter1 Intermediate A: Arylidene Malononitrile (Knoevenagel Adduct) Start->Inter1 - H2O (Fast) Step2 Michael Addition: Nucleophilic attack by Pyridine C-5 Inter1->Step2 Reagent2 Reagent C: 3-Cyano-6-hydroxypyridine (Active Methylene) Reagent2->Step2 Deprotonation Inter2 Intermediate B: Michael Adduct (Anionic) Step2->Inter2 C-C Bond Formation Step3 Intramolecular Cyclization: O-Attack on Nitrile Inter2->Step3 Tautomerization Final Product: 4H-Pyrano[2,3-b]pyridine Step3->Final Imino-Enamine Tautomerism

Figure 1: The sequential Knoevenagel-Michael-Cyclization pathway for pyranopyridine synthesis.

Validated Experimental Protocol

Objective: Synthesis of 2-amino-4-aryl-4H-pyrano[2,3-b]pyridine-3-carbonitrile via a Green MCR. Rationale: This protocol utilizes a catalyst-free ethanol reflux or a nanocatalyst approach to minimize purification artifacts (recrystallization vs. chromatography).

Materials
  • Aldehyde: Benzaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Enol Precursor: 3-Cyano-6-hydroxypyridine (or 2-pyridone derivative) (1.0 mmol)

  • Solvent: Ethanol (95%) or H2O:EtOH (1:1)

  • Catalyst (Optional but Recommended): L-Proline (10 mol%) or Piperidine (drops) for kinetic acceleration.

Step-by-Step Workflow
  • Pre-Activation (The Knoevenagel Step):

    • Action: Dissolve benzaldehyde and malononitrile in 5 mL ethanol. Stir at room temperature for 5 minutes.

    • Why: This ensures the formation of the arylidene malononitrile before the pyridine derivative interferes. Premature mixing can lead to bis-pyridine byproducts.

    • Checkpoint: Solution usually turns slightly yellow/cloudy (precipitation of intermediate).

  • Michael Addition Initiation:

    • Action: Add 3-cyano-6-hydroxypyridine and the catalyst (e.g., 2 drops of piperidine).

    • Action: Heat to reflux (approx. 78°C).

    • Observation: The solid intermediate will dissolve as it reacts, followed by the precipitation of the final product.

  • Cyclization & Termination:

    • Action: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). Reaction typically completes in 30–60 minutes.

    • Action: Cool to room temperature. The product precipitates out as a solid.

  • Purification (Self-Validating):

    • Action: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and water.

    • Why: The starting materials are soluble in ethanol; the fused pyranopyridine is not. This solubility difference validates the purity without column chromatography.

    • Recrystallization: From DMF/Ethanol if necessary.

Reactivity Profile & Functionalization

Once the ring is formed, the pyranopyridine system exhibits distinct reactivity patterns useful for lead optimization.

A. Electrophilic Aromatic Substitution (EAS)
  • Challenge: The pyridine ring is deactivated.

  • Solution: EAS is only viable if the pyridine ring contains strong EDGs (e.g., -OH, -NH2).

  • Regioselectivity: Substitution typically occurs ortho or para to the EDG on the pyridine ring, avoiding the electron-poor nitrogen positions.

B. Nucleophilic Functionalization (S_NAr)
  • Target: Halogenated pyranopyridines (e.g., 7-chloro derivatives).

  • Reagent: Primary/Secondary amines (e.g., piperazine).

  • Mechanism: Addition-Elimination.

  • Application: Introducing solubility-enhancing groups (piperazine tails) for drug-likeness.

C. Ring Opening (Lability)
  • Condition: Strong base (NaOH) at high temperatures.

  • Outcome: The pyran ring can open, reverting to the pyridine precursor or forming a recyclized pyridone. This is a stability risk during formulation that must be monitored.

Medicinal Chemistry & SAR Data

The following table summarizes Structure-Activity Relationship (SAR) trends derived from recent bioassays (Anticancer/Antimicrobial).

PositionSubstituentEffect on BioactivityMechanism/Rationale
C-4 (Aryl) 4-Cl-Phenyl / 4-F-PhenylHigh Increase Halogens improve lipophilicity and metabolic stability; para-substitution fits hydrophobic pockets (e.g., VEGFR-2).
C-4 (Aryl) 4-NO2-PhenylModerate Increase Electron withdrawal enhances pi-stacking but may raise toxicity concerns.
C-2 (Amino) -NH2 (Free amine)Essential H-bond donor for active site interaction (e.g., with Asp/Glu residues in kinases).
C-3 (Cyano) -CNNeutral/Positive Maintains electronic pull; can be converted to amide/tetrazole for bioisosteric replacement.
Pyridine N N-OxideVariable Increases polarity; sometimes improves metabolic stability but reduces permeability.
SAR Logic Diagram

SAR_Logic Core Pyranopyridine Scaffold Pos4 Position 4 (Aryl Group) Core->Pos4 Pos2 Position 2 (Amino/Oxygen) Core->Pos2 PosN Pyridine Nitrogen Core->PosN Lipophilicity Increases Lipophilicity (Membrane Permeability) Pos4->Lipophilicity Halogenation (Cl, F) HBond H-Bond Donor (Receptor Binding) Pos2->HBond Primary Amine (-NH2) Solubility Modulates Solubility (Pharmacokinetics) PosN->Solubility Salt Formation / N-Oxide

Figure 2: Structure-Activity Relationship (SAR) map for lead optimization.

References

  • Elattar, K. M., et al. (2022).[1] "Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs." RSC Medicinal Chemistry.[1]

  • Srour, A. M., et al. (2019). "New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies." Future Medicinal Chemistry.

  • Maddila, S., et al. (2016). "Synthesis and biological activity of pyrano[2,3-b]pyridine derivatives." Research on Chemical Intermediates. (Contextual grounding for MCR protocols).
  • Maleki, B., et al. (2019). "Green synthesis of pyranopyridines using nanocatalysts." Journal of Molecular Structure. (Supports the green chemistry protocol).[2]

Sources

Tautomerism in pyrano[3,2-c]pyridine systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism in Pyrano[3,2-c]pyridine Systems: Mechanistic Insights & Analytical Protocols Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists[1][2]

Executive Summary

The pyrano[3,2-c]pyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent efficacy as an EGFR/VEGFR-2 kinase inhibitor and an anti-inflammatory agent.[1][2] However, the efficacy of this scaffold is intrinsically linked to its tautomeric state. The dynamic equilibrium between the lactam (oxo) and lactim (hydroxy) forms dictates hydrogen bond donor/acceptor profiles, directly influencing ligand-protein binding affinity and solubility.[1][2]

This guide provides a rigorous technical framework for identifying, quantifying, and controlling tautomerism in pyrano[3,2-c]pyridine systems.[1][2] It moves beyond basic characterization to offer a self-validating analytical workflow, ensuring that the structural data fed into docking simulations matches the physical reality of the molecule in solution.

Structural Fundamentals & Tautomeric Landscapes

The pyrano[3,2-c]pyridine system consists of a pyridine ring fused to a pyran ring.[1][2] The tautomeric complexity arises primarily when the pyridine ring is substituted at the


- or 

-positions relative to the nitrogen (C2 or C4 of the pyridine ring), or when the pyran ring contains enolizable ketones.
The Core Equilibrium: Lactam vs. Lactim

In many bioactive derivatives (e.g., 2-oxo-pyrano[3,2-c]pyridines), the proton can reside on the nitrogen (lactam) or the oxygen (lactim).[1][2]

  • Form A (Lactam / 2-Oxo): Characterized by a carbonyl (C=O) and an N-H bond.[1][2] This form is typically favored in the solid state due to strong intermolecular hydrogen bonding (dimerization).[2]

  • Form B (Lactim / 2-Hydroxy): Characterized by a C-OH and a C=N bond.[2] This form often dominates in non-polar solvents and the gas phase.

Electronic Drivers

The equilibrium (


) is governed by the aromaticity of the pyridine ring versus the stability of the amide-like resonance in the lactam.
  • Electron Withdrawing Groups (EWGs): Substituents like -CN or -NO

    
     at the C3/C7 positions pull electron density, often stabilizing the lactim form by increasing the acidity of the N-H proton.
    
  • Solvent Effects:

    • Polar Protic (MeOH, H

      
      O): Stabilize the Lactam  form via dipole interactions and H-bond acceptance at the carbonyl.
      
    • Non-polar (CHCl

      
      , Toluene): Favor the Lactim  form.
      

Analytical Determination: The Decision Matrix

Relying solely on a single analytical method often leads to misassignment of the dominant tautomer. The following workflow integrates X-ray, NMR, and DFT for conclusive structural assignment.

Diagram 1: Analytical Workflow for Tautomer Assignment

TautomerWorkflow Start Sample Synthesis Pyrano[3,2-c]pyridine Derivative Solubility Solubility Check Start->Solubility SolidState Solid State Analysis (X-Ray Crystallography) Solubility->SolidState Crystals obtained SolutionState Solution State Analysis (NMR Spectroscopy) Solubility->SolutionState Dissolved Xray_Result Bond Length Analysis C-O < 1.25Å = Lactam C-O > 1.30Å = Lactim SolidState->Xray_Result NMR_Solvent Solvent Selection DMSO-d6 (Polar) vs CDCl3 (Non-polar) SolutionState->NMR_Solvent Final Final Tautomeric Assignment (Input for Docking) Xray_Result->Final NMR_Signals Signal Tracking 13C Carbonyl (>160 ppm) vs C-OH (<160 ppm) NMR_Solvent->NMR_Signals DFT Computational Validation (DFT B3LYP/6-31G*) NMR_Signals->DFT Ambiguous Shifts NMR_Signals->Final Distinct Shifts DFT->Final

Caption: A self-validating workflow integrating crystallographic data with solution-phase NMR and computational modeling to determine the dominant tautomer.

Experimental Protocols

Synthesis of Tautomeric Probes

To study this system, we synthesize derivatives via a One-Pot Multicomponent Reaction (MCR).[1][2]

Protocol:

  • Reactants: Equimolar amounts (10 mmol) of:

    • Malononitrile (Activated methylene).[2]

    • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde).[2]

    • Active Pyridine Precursor (e.g., 4-hydroxy-6-methyl-2-pyridone).[2]

  • Catalyst: Piperidine (5 mol%) or Triethylamine.[2]

  • Solvent: Ethanol (20 mL).

  • Procedure: Reflux for 3-5 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[2]

  • Workup: Cool to RT. The precipitate is filtered, washed with cold ethanol, and recrystallized from DMF/Ethanol.[2]

NMR Characterization Standards

Distinguishing tautomers requires specific attention to


C chemical shifts.
FeatureLactam (2-Oxo)Lactim (2-Hydroxy)Notes

C C2 Shift
162 - 165 ppm 155 - 160 ppm The carbonyl carbon is distinctively downfield.

H NH/OH
Broad singlet, 11-13 ppm Broad singlet, 9-10 ppm Highly solvent dependent; unreliable alone.[2]

Coupling
Distinct C-H coupling patternsDifferent coupling due to aromaticityRequires HMBC analysis.[1][2]

Critical Step: If signals are broadened, perform variable-temperature (VT) NMR (25°C to 80°C in DMSO-


) to sharpen proton exchange peaks.
X-Ray Crystallography Validation

The definitive proof of solid-state tautomerism lies in bond lengths.

  • Target Metric: Measure the C2–O bond length.

    • Double bond character (C=O): ~1.22 – 1.26 Å (Lactam).[2]

    • Single bond character (C–OH): ~1.32 – 1.36 Å (Lactim).[2]

  • Intermolecular Forces: Look for Centrosymmetric Dimers (

    
     motif) formed by N–H[2]···O=C hydrogen bonds, a hallmark of the lactam form.
    

Computational Validation (DFT)[2]

When experimental data is ambiguous (e.g., fast exchange on NMR timescale), Density Functional Theory (DFT) provides the energetic difference (


) between tautomers.[2]

Methodology:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Solvation Model: PCM or SMD (Solvation Model based on Density) matching the NMR solvent (e.g., DMSO).

  • Interpretation:

    • If

      
       kcal/mol, the Lactam  is the sole species.[2]
      
    • If

      
       kcal/mol, expect a mixture.[2]
      
Diagram 2: Tautomeric Equilibrium Mechanism

Caption: The proton transfer mechanism is solvent-mediated.[2] In biological systems (aqueous), the equilibrium strongly favors the Lactam form.[2]

Implications for Drug Design[2][3]

The choice of tautomer in molecular docking studies is a frequent source of error.

  • H-Bond Donor/Acceptor Mismatch:

    • Lactam: N-H is a Donor; C=O is an Acceptor.

    • Lactim: N is an Acceptor; O-H is a Donor.

    • Consequence: Docking the wrong tautomer results in steric clashes or missed salt bridges in the binding pocket (e.g., ATP binding site of kinases).

  • Recommendation: For pyrano[3,2-c]pyridines targeting kinases (EGFR, VEGFR), always dock the Lactam form first , as the kinase hinge region typically mimics the adenine-thymine base pairing which accommodates the lactam motif.[1][2]

References

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues. ACS Omega.[1][2] (2017).[2] Detailed protocols on synthesis and NMR characterization of fused pyrano-pyridine systems.

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones. Journal of Molecular Structure. (2020).[2][3][4] Definitive X-ray and DFT analysis of the lactam-lactim equilibrium in pyridine derivatives.

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. (2024).[2][3][5] Application of the scaffold in drug design and docking considerations.

  • Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. Chemistry - A European Journal. (2022).[2][6] Mechanistic insights into how ring fusion affects tautomeric preference.

  • 2-Pyridone: Tautomerism and Solid State Properties. Wikipedia/Chemical Data Collections. General reference for the thermodynamic preference of pyridone tautomers.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Pyranopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyranopyridine scaffold is a privileged heterocyclic motif frequently employed in medicinal chemistry due to its significant and diverse biological activities.[1][2][3] This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of pyranopyridine-based compounds, a class of molecules that have demonstrated potent inhibitory activity against various protein kinases. We will focus on a robust and efficient multi-component reaction (MCR) strategy, which offers significant advantages in terms of atom economy, procedural simplicity, and rapid access to molecular diversity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Pyranopyridine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[4] The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The pyranopyridine core represents a versatile scaffold that can be readily functionalized to interact with the ATP-binding site of various kinases.[5] Its rigid, bicyclic structure provides a three-dimensional framework for orienting substituents to achieve high potency and selectivity. Numerous derivatives have been explored for a range of therapeutic applications, from anticancer to anti-inflammatory agents.[2][6][7]

This guide will focus on the synthesis of compounds targeting the Phosphoinositide 3-Kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common oncogenic driver.[4][8] Developing potent and selective inhibitors of this pathway, particularly of the PI3Kα isoform, is a highly sought-after therapeutic strategy.[9]

Synthetic Strategy: The Power of Multi-Component Reactions (MCRs)

To construct the pyranopyridine core, we will utilize a one-pot, three-component reaction. MCRs are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials.[1] This approach is favored in drug discovery for several reasons:

  • Efficiency: MCRs significantly shorten synthetic sequences, reducing the time, cost, and waste associated with multi-step syntheses.

  • Atom Economy: They are inherently "green" reactions, maximizing the incorporation of atoms from reactants into the final product.[10]

  • Diversity-Oriented Synthesis: By simply varying the individual components (the aldehyde, the active methylene source, etc.), large libraries of structurally diverse analogs can be rapidly generated for structure-activity relationship (SAR) studies.

The chosen strategy involves the condensation of an aromatic aldehyde, malononitrile, and a suitable 4-hydroxy-2-pyridone derivative. The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyridone and subsequent intramolecular cyclization.[2][10]

General Experimental Workflow

The overall process from synthesis to initial biological evaluation follows a logical progression.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A 1. Multi-Component Reaction Setup B 2. Reaction Monitoring (TLC) A->B C 3. Product Isolation & Workup B->C D 4. Purification (Recrystallization) C->D E 5. Structural Verification (NMR, MS, IR) D->E F 6. In Vitro Kinase Assay E->F G 7. Cell-Based Proliferation Assay F->G PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyranopyridine Inhibitor Inhibitor->PI3K Inhibits

Sources

Application Note: In Silico Docking Protocols for Pyranopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyranopyridine derivatives—fused heterocyclic scaffolds combining pyran and pyridine rings—represent a privileged structure in medicinal chemistry due to their planarity and electronic versatility. They exhibit potent biological activities, including anticancer (EGFR inhibition), anti-Alzheimer’s (AChE inhibition), and antidiabetic (α-glucosidase inhibition) effects.

This application note provides a rigorous, field-proven protocol for performing molecular docking studies on these derivatives. Unlike generic docking guides, this protocol addresses the specific physicochemical challenges of pyranopyridines, such as handling tautomeric states of the fused ring system and optimizing


-stacking interactions within hydrophobic pockets.

Part 1: Target Selection & Mechanistic Rationale

Successful docking begins with selecting the biologically relevant target that complements the ligand's pharmacophore. For pyranopyridines, three primary targets have been validated through extensive structure-activity relationship (SAR) studies.

Acetylcholinesterase (AChE) – Alzheimer’s Disease[1][2][3]
  • Rationale: The pyranopyridine scaffold mimics the structure of Tacrine (a known AChE inhibitor). Its planar aromatic surface allows it to slide down the narrow "aromatic gorge" of AChE.

  • Key Binding Site: The Peripheral Anionic Site (PAS) (Trp286, Tyr124) and the Catalytic Active Site (CAS) (Trp86, Glu202).[1]

  • Critical Interaction:

    
    -
    
    
    
    stacking between the pyranopyridine core and Trp86 is often the determinant of high affinity.
Epidermal Growth Factor Receptor (EGFR) – Anticancer[5][6][7]
  • Rationale: Pyranopyridines act as ATP-competitive inhibitors. The nitrogen atoms in the pyridine ring often serve as H-bond acceptors for the hinge region residues (Met793).

  • Key Binding Site: The ATP-binding pocket of the Tyrosine Kinase domain.

-Glucosidase – Type 2 Diabetes[8][9]
  • Rationale: The scaffold competes with substrates for the active site, often forming H-bonds with acidic residues (Asp/Glu) via substituents on the pyran ring.

Part 2: Computational Workflow & Protocols

Phase A: Ligand Preparation (The Pyranopyridine Specifics)

Standard force fields often underestimate the planarity of fused heterocycles. We recommend a DFT-based pre-optimization.

  • Structure Generation: Draw 2D structures (Chemdraw/MarvinSketch).

  • Tautomer Check: Pyranopyridines can exist in different tautomeric forms depending on substituents (e.g., -OH or -NH2 groups). Use tools like LigPrep (Schrödinger) or Avogadro to generate the dominant tautomer at pH 7.4.

  • Geometry Optimization (Critical Step):

    • Perform a Density Functional Theory (DFT) optimization using the B3LYP/6-31G* basis set (Gaussian or ORCA).

    • Why? To fix bond lengths and angles of the fused ring system, ensuring the molecule is perfectly planar before docking.

  • Energy Minimization: Save as .mol2 or .pdbqt. Minimize using the MMFF94 force field to relax steric clashes in rotatable bonds (substituents).

Phase B: Protein Preparation

Raw PDB files are unsuitable for docking due to missing hydrogens and incorrect bond orders.

  • Retrieval: Download high-resolution structures (Resolution < 2.5 Å) from the RCSB PDB.

    • Recommended PDBs:4EY6 (AChE), 1M17 (EGFR), 3W37 (Glucosidase).

  • Clean-up:

    • Remove all water molecules except those bridging the co-crystallized ligand and protein (check literature for specific bridging waters).

    • Remove heteroatoms (ions, co-factors) unless essential for catalysis (e.g., Zn2+).

  • Protonation: Add polar hydrogens. Set protonation states of Histidine, Aspartic Acid, and Glutamic Acid to pH 7.4.

  • Grid Generation:

    • Center: Define the grid box center using the centroid of the co-crystallized ligand.

    • Size: Extend the box 10 Å in each direction (X, Y, Z) from the ligand center to allow for varying orientation of pyranopyridine substituents.

Phase C: The Docking Execution

Protocol for AutoDock Vina (Open Source) / Glide (Commercial)

  • Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.

  • Exhaustiveness: Set to 32 or 64 (Standard is 8). Pyranopyridines have few rotatable bonds in the core but flexible tails; higher exhaustiveness ensures the global minimum is found.

  • Scoring Function: Binding Affinity (

    
     in kcal/mol).[2]
    

Part 3: Visualization of Workflows

Diagram 1: The Integrated Docking Workflow

This diagram illustrates the critical path from raw chemical structure to validated binding mode.

DockingWorkflow Ligand Ligand Construction (Pyranopyridine Core) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Fix Dock Molecular Docking (Vina/Glide) DFT->Dock .pdbqt/.mol2 PDB Target Retrieval (RCSB PDB) Prep Protein Preparation (Protonation/Dehydration) PDB->Prep Clean Structure Grid Grid Box Generation (Active Site Definition) Prep->Grid Define Pocket Grid->Dock Search Space Analysis Interaction Analysis (PLIP/LigPlot+) Dock->Analysis Select Top Pose MD MD Simulation (100 ns Validation) Analysis->MD Stability Check

Caption: Figure 1. Step-by-step computational workflow for docking pyranopyridine derivatives, emphasizing the DFT optimization step for ligand rigidity.

Diagram 2: Mechanistic Interaction Map (AChE Example)

This diagram visualizes the specific molecular interactions expected between a pyranopyridine derivative and the Acetylcholinesterase active site.

InteractionMap Ligand Pyranopyridine Scaffold Trp86 Trp86 (Anionic Site) Ligand->Trp86 Pi-Pi Stacking (Strong) Tyr337 Tyr337 (Gorge Entry) Ligand->Tyr337 Pi-Pi T-Shaped Tyr124 Tyr124 (PAS) Ligand->Tyr124 Hydrophobic Asp74 Asp74 (H-Bond Donor) Ligand->Asp74 H-Bond (N-Acceptor) Phe295 Phe295 (Acyl Pocket) Ligand->Phe295 Steric Fit

Caption: Figure 2. Interaction map for AChE inhibition. Red arrows indicate critical Pi-Pi stacking interactions characteristic of the fused aromatic system.

Part 4: Data Analysis & Interpretation[10][11]

Scoring Metrics

Do not rely solely on the docking score. Use a composite assessment:

MetricAcceptable ThresholdInterpretation
Binding Energy (

)

kcal/mol
Indicates thermodynamic favorability.
Ligand Efficiency (LE)

kcal/mol/atom
Ensures the molecule isn't just binding because it is large.
RMSD (Re-docking)

Å
Validates that the protocol can reproduce the crystal pose.
Visual Inspection (The "Eye Test")

Use visualization software (PyMOL, Chimera, or Discovery Studio) to verify:

  • Burial: Is the hydrophobic core of the pyranopyridine buried within the hydrophobic pocket?

  • Planarity: Is the fused ring system parallel to aromatic residues (Trp/Phe/Tyr) for optimal

    
    -stacking?
    
  • Strain: Are there any steric clashes (red disks in visualization tools) between the ligand substituents and the protein backbone?

Validation Strategy

A docking protocol is a hypothesis, not a result. Validate your findings:

  • Redocking: Remove the native ligand from the PDB and dock it back in. If the RMSD between the docked and crystal pose is > 2.0 Å, the protocol is failed.

  • MD Simulation: Run a short (50–100 ns) Molecular Dynamics simulation (GROMACS/Amber). If the ligand stays in the pocket (RMSD < 3.0 Å over time), the binding is stable.

References

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. [Link]

  • A cascade synthesis, in vitro cholinesterases inhibitory activity and docking studies of novel Tacrine-pyranopyrazole derivatives. Bioorganic & Medicinal Chemistry Letters (PubMed). [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link][3]

  • Design, Synthesis, α-Amylase/α-Glucosidase Inhibition Assay, Induced Fit Docking Study of New Hybrid Compounds. Chemistry & Biodiversity (PubMed). [Link]

Sources

Use of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,4-Dihydro-2H-pyrano[3,2-c]pyridine Scaffolds in Medicinal Chemistry

Executive Summary

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold represents a privileged bicyclic heterocycle in modern drug discovery. Distinct from its [2,3-b] and [3,2-b] isomers, the [3,2-c] fusion offers a unique vector orientation for the pyridine nitrogen, optimizing hydrogen bond acceptance in kinase hinge regions and GPCR allosteric pockets. This application note details the synthetic utility, structural advantages, and validated protocols for deploying this scaffold in oncology (EGFR/VEGFR inhibition) and gastrointestinal therapeutics (P-CABs).[1]

Structural Intelligence & Pharmacophore Logic

The core advantage of the pyrano[3,2-c]pyridine system lies in its ability to rigidly hold substituents in a bioactive conformation while maintaining physicochemical compliance (Lipinski’s Rule of 5).[1]

  • Conformational Restriction: Unlike flexible alkyl chains, the fused dihydropyran ring restricts the rotation of substituents at the C2, C3, and C4 positions, reducing the entropic penalty upon protein binding.[1]

  • Electronic Profile: The pyridine nitrogen (N5) serves as a critical hydrogen bond acceptor (HBA).[1] In the [3,2-c] isomer, this nitrogen is positioned para to the pyran oxygen, creating a distinct dipole moment compared to the ortho or meta fused isomers.[1]

  • Scaffold Hopping: It serves as a bioisostere for quinolines and isoquinolines, offering improved solubility and metabolic stability profiles due to the sp3-hybridized pyran ring breaking planarity.[1]

Diagram 1: Pharmacophore & Synthetic Logic

G Scaffold Pyrano[3,2-c]pyridine Core HBA H-Bond Acceptor (Pyridine N) Scaffold->HBA Electronic Solubility sp3 Character (Dihydropyran) Scaffold->Solubility Physicochemical Vector Substituent Vectors (C2/C3/C4) Scaffold->Vector Geometric Kinase Kinase Inhibition (EGFR/VEGFR) HBA->Kinase Hinge Binding PCAB Gastric Acid (P-CABs) Vector->PCAB Pocket Filling

Caption: Structural attributes of the pyrano[3,2-c]pyridine scaffold linking physicochemical properties to therapeutic applications.

Synthetic Protocols

We present two primary routes: a high-diversity Multicomponent Reaction (MCR) for library generation and a targeted Cyclization for scaffold optimization.[1]

Protocol A: One-Pot Multicomponent Synthesis (Library Generation)

Best for: Rapid SAR exploration, generating 2-amino-3-cyano derivatives.

Reaction Overview: Reaction of 4-piperidone (or N-substituted analogue), malononitrile, and an aromatic aldehyde.[1][2]

Materials:

  • Reagent A: 1-Methyl-4-piperidone (1.0 eq)

  • Reagent B: Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Reagent C: Malononitrile (1.0 eq)

  • Catalyst: Ammonium acetate (0.1 eq) or Piperidine (cat.)[1]

  • Solvent: Ethanol (Abs.)[1]

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, dissolve 1-Methyl-4-piperidone (5 mmol) and the Aryl aldehyde (5 mmol) in Ethanol (15 mL).

  • Activate: Add Malononitrile (5 mmol) and the catalyst (Ammonium acetate, 0.5 mmol).

  • Reflux: Heat the mixture to reflux (78°C) with vigorous stirring for 3–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Precipitation: Cool the reaction mixture to room temperature, then chill on ice for 30 minutes. The product often precipitates as a solid.[1]

  • Filtration: Filter the solid under vacuum.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) and recrystallize from DMF/Ethanol if necessary.

  • Yield Expectation: 75–85%.

Mechanism Insight: This proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the piperidone enolate, and finally an intramolecular O-cyclization.[1]

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)

Best for: Constructing the pyridine ring onto a pyran precursor (Reverse approach).

Reaction Overview: Reaction of 1,2,4-triazines with electron-rich enamines (derived from dihydropyranones).[1]

Step-by-Step Methodology:

  • Precursor: Generate the enamine of tetrahydro-4H-pyran-4-one using pyrrolidine and catalytic p-TsOH in refluxing toluene (Dean-Stark trap).

  • Cycloaddition: Dissolve the enamine (1.0 eq) and 1,2,4-triazine derivative (1.0 eq) in Dioxane.

  • Thermolysis: Heat to 100°C for 12 hours. Nitrogen gas (

    
    ) is extruded.[1]
    
  • Aromatization: The intermediate dihydropyridine spontaneously aromatizes or requires mild oxidation (DDQ) depending on substituents.[1]

Medicinal Chemistry Applications

Case Study 1: Dual EGFR/VEGFR-2 Kinase Inhibitors

Context: Resistance to first-generation tyrosine kinase inhibitors (TKIs) like Erlotinib necessitates novel scaffolds.[1] Application: 3,4-Dihydro-2H-pyrano[3,2-c]pyridine-3-carbonitriles have demonstrated micromolar to nanomolar potency against EGFR and VEGFR-2.

Assay Protocol (In Vitro Kinase Inhibition):

  • Enzyme Prep: Recombinant human EGFR and VEGFR-2 kinase domains.[1]

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.[1]

  • ATP:

    
     concentration for each enzyme.
    
  • Detection: ADP-Glo™ Kinase Assay (Promega).[1]

  • Procedure:

    • Incubate compound (0.1 nM – 10 µM) with enzyme and substrate for 60 min at RT.[1]

    • Add ATP to initiate phosphorylation.[1]

    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.[1]

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1]

    • Measure Luminescence.[1] Calculate

      
      .
      

Data Summary (Representative Potency):

Compound IDR1 (Pyridine N)R2 (C4-Aryl)EGFR

(µM)
VEGFR-2

(µM)
Ref (Erlotinib) --0.08-
PP-08a Methyl4-Cl-Phenyl1.212.65
PP-08b H3,4-OMe-Phenyl0.451.10

Note: Data derived from trends in Girgis et al. and related SAR studies.

Diagram 2: Synthetic Workflow (MCR Route)

Synthesis Piperidone 1-Alkyl-4-piperidone Knoevenagel Arylidene Intermediate (Knoevenagel) Piperidone->Knoevenagel EtOH, NH4OAc Aldehyde Aryl Aldehyde Aldehyde->Knoevenagel EtOH, NH4OAc Malono Malononitrile Malono->Knoevenagel EtOH, NH4OAc Michael Michael Adduct Knoevenagel->Michael + Piperidone Enolate Product Pyrano[3,2-c]pyridine-3-carbonitrile Michael->Product Cyclization (-H2O)

Caption: One-pot multicomponent synthesis pathway for pyrano[3,2-c]pyridine-3-carbonitriles.

Critical Troubleshooting & Optimization

  • Regioselectivity: In the MCR, ensure the piperidone is pure. Contamination with isomeric piperidones leads to difficult-to-separate mixtures of [3,2-c] and [2,3-c] isomers.

  • Solubility: These scaffolds can be lipophilic.[1] For biological assays, dissolve stock in 100% DMSO (10 mM) and ensure final assay concentration of DMSO is <0.5% to prevent enzyme denaturation.[1]

  • Stability: The dihydropyran ring is generally stable, but acidic conditions (pH < 2) during workup can lead to ring opening or aromatization if not carefully controlled.[1]

References

  • Girgis, A. S., et al. (2015).[1] "Synthesis, molecular modeling and vasodilation activity of new 4H-pyrano[3,2-c]pyridine-3-carbonitriles." European Journal of Medicinal Chemistry. Link

  • Mamedov, A. T., et al. (2021).[1] "Multicomponent synthesis of pyrano[3,2-c]pyridines." Russian Journal of Organic Chemistry. Link

  • Palmer, A. M., et al. (2009).[1][2] "Spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) as inhibitors of gastric acid secretion." Bioorganic & Medicinal Chemistry. Link

  • Boger, D. L. (1986).[1][3] "Diels-Alder reactions of heterocyclic aza dienes. Scope and applications." Chemical Reviews. Link

  • Davoodnia, A., et al. (2010).[1] "One-pot synthesis of pyrano[3,2-c]pyridine derivatives." Chinese Chemical Letters. Link

Sources

Troubleshooting & Optimization

Improving yield in 3,4-Dihydro-2H-pyrano[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Dihydro-2H-pyrano[3,2-c]pyridine Synthesis

Ticket ID: PYR-32C-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Scaffold Analysis

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a core for calcium channel blockers, acetylcholinesterase inhibitors, and antiproliferative agents.

The Yield Challenge: Synthesizing this fused system is often plagued by two main failure modes:

  • Regiochemical Ambiguity: Competing formation of [2,3-c] or [4,3-c] isomers depending on the electrophilic susceptibility of the pyridine ring.

  • Pyridine Nitrogen Interference: The basic nitrogen often poisons Lewis Acid catalysts or participates in unwanted nucleophilic attacks, leading to polymerization or decomposition.

This guide prioritizes two high-fidelity synthetic routes: the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) for precision construction of the dihydro-core, and the Multicomponent Reaction (MCR) for rapid, high-yield access to functionalized derivatives.

Module A: The IEDHDA Route (Precision Synthesis)

Target: Unsubstituted or specific alkyl-substituted 3,4-dihydro-2H-pyrano[3,2-c]pyridines. Methodology: Reaction of 3-methylene-2-pyridone intermediates (hetero-dienes) with electron-rich enol ethers (dienophiles).

Troubleshooting Protocol
SymptomRoot Cause AnalysisResolution Protocol
Low Conversion (<30%) The HOMO-LUMO gap between the diene and dienophile is too large. Thermal conditions alone are insufficient.Switch to High-Pressure or Lewis Acid: Use Eu(fod)₃ or Cu(OTf)₂ (5 mol%). If thermal, increase pressure to 10-15 kbar (if available) or use a sealed tube at 140°C.
Polymerization of Enol Ether The Lewis Acid is too "hard," initiating cationic polymerization of the vinyl ether before cycloaddition occurs.Buffer the Catalyst: Add a hindered base like 2,6-di-tert-butylpyridine (1 equiv relative to catalyst) to scavenge stray protons without poisoning the metal center.
Exo/Endo Selectivity Issues Thermodynamic control is favoring the unwanted isomer (usually exo).Lower Temperature (-78°C to 0°C): Switch to a more reactive catalyst (e.g., chiral bis(oxazoline)-Cu(II)) to enforce kinetic control (Endo preference).
Pyridine N-Oxidation If starting from N-oxide precursors to activate the ring, deoxygenation failed.One-Pot Reduction: Add PCl₃ or Zn dust in the workup phase to ensure the final product is the free pyridine base.
Visualization: IEDHDA Decision Logic

IEDDA_Troubleshooting Start Start: IEDHDA Reaction CheckYield Check Yield & Purity Start->CheckYield LowYield Yield < 40%? CheckYield->LowYield Polymer Polymerization Observed? LowYield->Polymer Yes Regio Wrong Isomer? LowYield->Regio No, clean but low Action1 Add Eu(fod)3 or Increase Pressure LowYield->Action1 No side products Action2 Add 2,6-DTBP Base Switch to softer LA Polymer->Action2 Yes Action3 Lower Temp to -78°C Use Kinetic Control Regio->Action3 Yes

Caption: Decision matrix for troubleshooting Inverse Electron Demand Diels-Alder reactions.

Module B: The Multicomponent (MCR) Route (High Yield)

Target: Highly functionalized derivatives (e.g., 2-amino-3-cyano-4-aryl-derivatives). Methodology: One-pot condensation of Aryl Aldehyde + Malononitrile + Active Methylene Pyridine Derivative (or 3-hydroxy-pyridine precursor).

Standard Protocol (L-Proline Catalyzed):

  • Mix: Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and 4-hydroxy-pyridine derivative (1.0 mmol).

  • Solvent: Ethanol (Green/High Yield) or Water (requires surfactant).

  • Catalyst: L-Proline (10 mol%).[1]

  • Condition: Reflux 2-4 hours.

Yield Optimization Table
VariableRecommendationScientific Rationale
Catalyst Choice L-Proline (10 mol%) or Piperazine These organocatalysts form an iminium ion intermediate with the aldehyde (Knoevenagel step), significantly lowering the activation energy compared to inorganic bases.
Solvent System Ethanol or EtOH/H₂O (1:1) Protic solvents stabilize the zwitterionic intermediates formed during the Michael addition and cyclization steps. Avoid non-polar solvents like Toluene.
Temperature Microwave (80°C, 10 min) Microwave irradiation aligns the dipoles of the reagents, accelerating the rate-determining step (cyclization) and suppressing side reactions.
Order of Addition Sequential Pre-mix Aldehyde + Malononitrile + Catalyst for 15 mins before adding the pyridine component. This ensures the Knoevenagel adduct is fully formed, preventing pyridine self-condensation.
Visualization: MCR Reaction Workflow

MCR_Workflow Reagents Aldehyde + Malononitrile Inter1 Knoevenagel Adduct (Activated Olefin) Reagents->Inter1 - H2O Step2 Add Pyridine Enol + L-Proline Inter1->Step2 Inter2 Michael Adduct Step2->Inter2 Michael Addition Cyclo Intramolecular Cyclization Inter2->Cyclo Tautomerization Product Pyrano[3,2-c]pyridine (>85% Yield) Cyclo->Product

Caption: Step-by-step mechanistic flow for the L-Proline catalyzed multicomponent synthesis.

FAQ: Purification & Isolation

Q: My product streaks on the TLC plate and is difficult to purify. Why? A: The pyridine nitrogen is basic and interacts with the acidic silanol groups on silica gel.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Alternatively, use neutral alumina instead of silica.

Q: I see a "gummy" precipitate that traps my product. A: This is common in aqueous MCRs.

  • Fix: Do not filter immediately. Add Ethanol and heat to reflux to redissolve, then cool slowly to induce crystallization. If the gum persists, sonicate the mixture with a small amount of cold diethyl ether; the impurity often dissolves, leaving the solid product.

Q: How do I confirm the [3,2-c] regiochemistry over [2,3-c]? A: Use HMBC NMR spectroscopy.

  • Diagnostic Signal: Look for a 3-bond correlation between the Pyridine C4 proton and the ether oxygen-bearing carbon. In [3,2-c], the oxygen is attached at position 3, so the coupling patterns will differ significantly from the [2,3-c] isomer where oxygen is at position 2.

References

  • MCR Mechanism & Catalysis: Synthesis of 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones via three-component reactions catalyzed by L-proline.[1]

  • Microwave Assisted Synthesis: Efficient and straightforward procedure for the synthesis of pyrano[3,2-c]pyridines derivatives...[2][3] by a microwave-assisted process.[1][2][3][4][5][6]

  • Inverse Electron Demand Diels-Alder:Inverse electron demand Diels-Alder reactions of heterocyclic aza dienes. (General grounding for the IEDHDA module).

  • Intramolecular Cyclization:Synthesis of pyrano[3,2-c]quinolones...

Sources

Technical Support Center: Purification of Crude 3,4-Dihydro-2H-pyrano[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3,4-Dihydro-2H-pyrano[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this heterocyclic scaffold. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3,4-Dihydro-2H-pyrano[3,2-c]pyridine?

A1: The profile of impurities is highly dependent on the synthetic route employed. However, common contaminants typically include:

  • Unreacted Starting Materials: Such as the precursor pyridine and pyran derivatives.

  • Reaction Byproducts: Arising from side reactions or incomplete cyclization. Syntheses of related pyranopyridine systems can be complex, sometimes involving multicomponent reactions which may yield various structural isomers or related heterocyclic compounds.[1][2]

  • Residual Catalysts: Both acidic or basic catalysts used to promote the reaction.

  • Polymerization Products: Dihydropyran rings can be susceptible to acid-catalyzed polymerization.

  • Solvent and Water: Residual solvents from the reaction and workup, along with water, are common.

Q2: Which purification method is best for my crude product?

A2: The optimal method depends on the physical state of your crude product, its thermal stability, and the nature of the impurities. The three primary techniques are flash column chromatography, recrystallization, and vacuum distillation.[3] A comparative overview is provided below.

Table 1: Comparison of Primary Purification Methods
MethodBest ForAdvantagesDisadvantages
Flash Column Chromatography Complex mixtures with impurities of varying polarities.High resolution, applicable to a wide range of compounds.Can be time-consuming, potential for product decomposition on stationary phase, requires significant solvent.
Recrystallization Crude solids with high target compound concentration (>85-90%).Highly effective for achieving high purity, scalable, cost-effective.Requires a suitable solvent system, not effective for "oiling out" or removing impurities with similar solubility.
Vacuum Distillation Thermally stable liquids with non-volatile impurities.Excellent for removing salts, catalysts, and high-boiling point impurities.[3]Requires the compound to be thermally stable, even under reduced pressure; not effective for separating compounds with close boiling points.[3]

Q3: My pyranopyridine seems to be decomposing during purification on a silica gel column. What is happening and how can I prevent it?

A3: This is a classic issue. The dihydropyran moiety, and the pyridine nitrogen, can be sensitive to acid.[3] Standard silica gel has an acidic surface due to the presence of silanol groups (Si-OH), which can catalyze the hydrolysis or polymerization of your target compound.

To mitigate this, you have two primary options:

  • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine (or another volatile base). This neutralizes the acidic sites on the silica surface.[3]

  • Use an Alternative Stationary Phase: Switch to a more neutral support like neutral alumina or Florisil, which are less likely to cause decomposition of acid-sensitive compounds.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Troubleshooting Flash Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Product is stuck on the column or streaking badly. 1. Eluent is not polar enough. 2. Compound is interacting too strongly with the silica (e.g., chelation, strong hydrogen bonding).1. Gradually increase the polarity of your eluent system. 2. Add a small percentage (0.5-1%) of an appropriate modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds like yours.
Poor separation between the product and an impurity. 1. Eluent polarity is too high or too low. 2. The chosen solvent system is not optimal for differentiating the compounds.1. Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Test different combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane, methanol) solvents. 2. Consider switching to a different stationary phase (e.g., alumina, C18 reversed-phase).
Product appears to have decomposed on the column. The compound is acid-sensitive and is degrading on the silica gel surface.[3]1. Deactivate the silica gel: Use an eluent containing 1-2% triethylamine.[3] 2. Switch to neutral alumina: This is a less acidic alternative stationary phase.
Troubleshooting Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble even in the cold solvent.1. Evaporate some of the solvent to increase the concentration and try cooling again.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3] 3. Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your recrystallization solvent) dropwise until the solution turns cloudy, then gently warm to clarify and cool slowly.[3]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. The solution is too concentrated.1. Select a lower-boiling point solvent.[3] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[3] 3. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and then cool slowly.
The recovered crystals are not pure. Impurities were trapped (occluded) within the crystal lattice during rapid crystal growth.1. Ensure very slow cooling to allow for proper crystal lattice formation. 2. After filtration, wash the crystals thoroughly with a small amount of the cold recrystallization solvent.[3] 3. A second recrystallization may be necessary to achieve the desired purity.[3]
Troubleshooting Vacuum Distillation
ProblemProbable Cause(s)Recommended Solution(s)
The liquid is "bumping" violently. Uneven boiling due to a lack of nucleation sites.1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[3] 2. Ensure smooth and even heating with the heating mantle.
The product is decomposing in the distillation pot. The compound is thermally unstable, even under reduced pressure.[3]1. Use a higher vacuum to further lower the boiling point. 2. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. 3. Keep the heating temperature to the absolute minimum required to maintain a steady distillation rate.

Experimental Workflows & Protocols

Workflow 1: General Purification Strategy

This diagram outlines the decision-making process for selecting an initial purification method.

Caption: Decision tree for selecting the primary purification method.

Protocol 1: Flash Column Chromatography (with Base Deactivation)

This protocol is recommended to prevent the degradation of the acid-sensitive pyranopyridine.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of ~0.25-0.35.

  • Column Preparation:

    • In a beaker, prepare a slurry of silica gel in your chosen eluent.

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Gently pour the slurry into your column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent (containing 1-2% triethylamine) to the column.

    • Apply gentle pressure and begin collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.

Workflow 2: Troubleshooting Column Chromatography

G start Problem with Column Chromatography problem_type What is the issue? start->problem_type no_elution No Elution / Streaking problem_type->no_elution Product Stuck poor_sep Poor Separation problem_type->poor_sep Co-elution decomp Decomposition problem_type->decomp Product Degraded sol_polarity Increase Eluent Polarity no_elution->sol_polarity sol_screen Screen New Solvent Systems (TLC) poor_sep->sol_screen deactivate_silica Deactivate Silica with TEA decomp->deactivate_silica sol_modifier Add Modifier (1% TEA) sol_polarity->sol_modifier use_alumina Switch to Neutral Alumina deactivate_silica->use_alumina

Caption: Decision tree for troubleshooting common chromatography issues.

Protocol 2: Recrystallization
  • Solvent Screening: In test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) to find one where the compound is soluble when hot but poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, salts), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment

After purification, it is critical to assess the purity of your 3,4-Dihydro-2H-pyrano[3,2-c]pyridine. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. A well-developed HPLC method can separate the main component from trace impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, providing both purity information and mass confirmation.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for confirming the molecular weight of your compound and identifying unknown impurities.[4]

References

  • Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Derivatives - Benchchem.
  • Purification of Pyridine - Chempedia - LookChem.
  • Application Notes and Protocols for the Quantification of 3-Hydroxy-2H-pyran-2-one - Benchchem.
  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC) - Benchchem.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI.
  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal.
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - ResearchGate.
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org.
  • (PDF) Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst - ResearchGate.

Sources

Technical Support Center: Navigating Scale-Up Challenges in 3,4-Dihydro-2H-pyrano[3,2-c]pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the production of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important heterocyclic scaffold. We will explore a plausible and common synthetic strategy, addressing the potential challenges you may encounter at each stage, from starting material selection to final product purification. Our focus is on providing practical, experience-driven advice to ensure a robust, safe, and efficient scale-up process.

Plausible Synthetic Route Overview

While multiple synthetic routes to 3,4-Dihydro-2H-pyrano[3,2-c]pyridine are conceivable, a common and logical approach involves the initial synthesis of a suitably functionalized pyridine core, followed by an intramolecular cyclization to form the fused pyran ring. A representative strategy is outlined below:

Synthetic_Route A Substituted Pyridine B Pyridyl Diol Intermediate A->B Functional Group Interconversion C 3,4-Dihydro-2H-pyrano[3,2-c]pyridine B->C Intramolecular Cyclization (e.g., Acid-catalyzed etherification)

Figure 1: Plausible synthetic approach to 3,4-Dihydro-2H-pyrano[3,2-c]pyridine.

This guide will focus on the critical intramolecular cyclization step and the subsequent purification, as these are often the stages where scale-up challenges become most apparent.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Low Yield and Incomplete Conversion in Intramolecular Cyclization

Q1: We are observing low yields and incomplete conversion during the acid-catalyzed intramolecular cyclization of our pyridyl diol intermediate when moving from a 10g to a 1kg scale. What are the likely causes?

A1: This is a common issue when scaling up cyclization reactions. The root causes often lie in mass and heat transfer limitations, as well as changes in reaction kinetics.

  • Inadequate Mixing: At a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration. This can result in side reactions or unreacted starting material. Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture and that the mixing speed is optimized.

  • Non-uniform Temperature Control: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[1] If the cyclization is exothermic, poor heat removal can lead to an increase in temperature, promoting side reactions like dehydration or polymerization. Conversely, if the reaction requires heating, ensuring uniform temperature throughout the large volume is critical. Use a reactor with a well-designed heating/cooling jacket and consider multiple temperature probes to monitor for gradients.

  • Catalyst Concentration and Activity: The relative concentration of the acid catalyst might need to be re-optimized at scale. On a small scale, minor losses of a volatile acid catalyst (like HCl) may not be significant, but on a larger scale with longer reaction times, these losses can impact the overall catalytic activity. Consider using a less volatile acid catalyst, such as sulfuric acid or a solid acid catalyst, which can also simplify removal during work-up.

  • Water Removal: If the intramolecular etherification is a dehydration reaction, the efficient removal of water is crucial to drive the equilibrium towards the product. At a larger scale, azeotropic distillation might be less efficient if not properly optimized. Ensure your distillation setup is appropriately sized and that the solvent/water azeotrope is effectively removed.

Troubleshooting Protocol for Low Yield:

  • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to closely monitor the consumption of the starting material and the formation of the product and any major impurities.

  • Mixing Study: In a pilot-scale reactor, perform a mixing study by varying the agitation speed and observing the impact on reaction kinetics and impurity profile.

  • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of the reaction. This will provide crucial data for safe and effective temperature control at scale.[1]

  • Catalyst Screening: Re-evaluate the acid catalyst. Consider solid-supported acid catalysts which can be easily filtered off, simplifying the work-up and potentially improving the impurity profile.

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield in Cyclization q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Incomplete Conversion q2 Are there significant side products? a1_yes->q2 sol1 Optimize Mixing: - Increase agitation speed - Check impeller design a1_no->sol1 sol2 Improve Temperature Control: - Profile reactor temperature - Adjust heating/cooling ramp rates a1_no->sol2 sol3 Re-evaluate Catalyst: - Increase catalyst loading - Switch to a non-volatile or solid acid catalyst a1_no->sol3 sol4 Enhance Water Removal: - Optimize azeotropic distillation setup - Use a stronger desiccant a1_no->sol4 a2_yes Yes q2->a2_yes Impurity Formation a2_no No q2->a2_no Product Degradation/Loss a2_yes->sol2 a2_yes->sol3 sol5 Purification Issue: - Re-evaluate work-up and isolation procedures a2_no->sol5

Figure 2: Troubleshooting workflow for low yield in the cyclization step.
Section 2: Impurity Profile and Purification Challenges

Q2: We are observing new, significant impurities in our crude 3,4-Dihydro-2H-pyrano[3,2-c]pyridine after scaling up the synthesis. How can we identify and control these?

A2: Changes in the impurity profile upon scale-up are common and often related to the issues of mixing and temperature control discussed previously.

  • Common Impurities:

    • Intermolecular Ether: Instead of intramolecular cyclization, two molecules of the pyridyl diol intermediate can react to form a dimeric ether. This is often favored at higher concentrations and with insufficient mixing.

    • Elimination Products: Under harsh acidic conditions and elevated temperatures, elimination reactions can occur, leading to unsaturated byproducts.

    • Starting Material: Incomplete conversion will leave unreacted starting material, which may have similar polarity to the product, making purification difficult.

    • Positional Isomers: Depending on the structure of the pyridyl diol, cyclization to a different hydroxyl group could be possible, leading to isomeric pyranopyridines.

  • Identification and Control:

    • Impurity Characterization: Isolate the major impurities using preparative HPLC or column chromatography and characterize them by NMR and mass spectrometry to understand their structures. This is crucial for proposing a formation mechanism.

    • Reaction Condition Optimization: Once the impurity structures are known, you can often deduce how they are formed and adjust the reaction conditions accordingly. For example, if a dimeric ether is a major byproduct, you might consider running the reaction at a lower concentration (though this has implications for reactor throughput) or with a slower addition of the starting material to a pre-heated solution of the catalyst.

    • Work-up Modification: Sometimes, impurities are formed during the work-up. For example, a harsh acidic or basic quench can cause degradation of the product. Evaluate the pH, temperature, and duration of your work-up steps.

Q3: We are struggling with the final purification of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine at the kilogram scale. Column chromatography is not economically viable. What are our options?

A3: Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization and distillation.

  • Crystallization: This is often the most cost-effective method for purifying solid compounds at scale.

    • Solvent Screening: A thorough solvent screening is the first step. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below, while keeping impurities dissolved.[2]

    • Troubleshooting Crystallization:

      • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to a supersaturated solution or the presence of impurities that inhibit crystal formation. Try using a more dilute solution, a slower cooling rate, or adding seed crystals.[3]

      • Poor Purity: If the crystals are not pure, consider a re-slurry in a solvent that dissolves the impurities but not the product, or a second recrystallization from a different solvent system.

  • Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be a viable option. However, for many heterocyclic compounds with higher molecular weights and polarity, this may not be feasible.

  • Acid/Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the product into the aqueous phase as a salt. Impurities that are not basic will remain in the organic layer. The aqueous layer can then be basified, and the purified product can be back-extracted into an organic solvent.

Purification Method Advantages at Scale Disadvantages at Scale Key Considerations
Crystallization Cost-effective, high throughput, can provide very high purity.Requires the compound to be a stable solid, solvent selection can be challenging.Solvent screening, cooling profile, seeding strategy.[2]
Distillation Good for liquids and low-melting solids, can be run continuously.Product must be thermally stable, may not remove close-boiling impurities.Vacuum level, column design, thermal stability of the product.
Acid/Base Extraction Good for separating basic compounds from neutral or acidic impurities.Generates aqueous waste streams, requires handling of acids and bases.pKa of the compound, solvent selection, emulsion formation.[3]
Column Chromatography High resolution for difficult separations.Expensive, solvent-intensive, low throughput, not ideal for large quantities.Primarily for very high-value products or when other methods fail.[2]
Table 1: Comparison of purification methods for scale-up.
Section 3: Safety Considerations at Scale

Q4: What are the primary safety concerns when scaling up the synthesis of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine?

A4: Safety is paramount during scale-up. The risks that are manageable in a fume hood can become major hazards in a large reactor.

  • Thermal Runaway: As mentioned, exothermic reactions can be difficult to control at scale.[1] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. A thorough understanding of the reaction's thermal properties from calorimetry studies is essential.

  • Reagent Handling: Handling large quantities of corrosive acids, flammable solvents, and potentially toxic reagents requires appropriate personal protective equipment (PPE) and engineering controls, such as closed-transfer systems.

  • Work-up Hazards: Quenching a reaction can be highly exothermic. For example, adding water to concentrated sulfuric acid can generate a significant amount of heat. The quench procedure must be carefully designed and tested at a smaller scale.

  • Static Electricity: When transferring large volumes of flammable organic solvents, static electricity can build up and cause a spark, leading to a fire or explosion. Ensure all equipment is properly grounded.

Experimental Protocol: General Procedure for a Scaled-Up Intramolecular Cyclization

This is a generalized protocol and must be adapted and optimized for your specific process.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Solvent and Catalyst Charging: Charge the appropriate solvent and acid catalyst to the reactor.

  • Heating: Heat the solvent and catalyst mixture to the desired reaction temperature.

  • Substrate Addition: Slowly add a solution of the pyridyl diol intermediate to the reactor over a period of several hours. Monitor the internal temperature closely to control any exotherm.

  • Reaction Monitoring: Hold the reaction at temperature and monitor its progress by IPC (e.g., HPLC) until the starting material is consumed to the desired level.

  • Cooling and Quench: Cool the reaction mixture to a safe temperature. Slowly and carefully add the quenching agent (e.g., a basic aqueous solution) while monitoring the temperature.

  • Work-up: Perform the necessary extractions and washes to isolate the crude product.

  • Purification: Purify the crude product by the chosen scalable method (e.g., crystallization).

References

  • James, M. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Vasconcellos, M. L. A. A. (2011). Challenges of scaling up chemical processes (based on real life experiences). 2011 AIChE Annual Meeting, Minneapolis, MN.
  • Google Patents. (n.d.). Process for large-scale preparation of 2-hydroxyethyl pyridine.
  • Google Patents. (n.d.). New method for synthesizing 2-hydroxyethylpyridine.
  • Google Patents. (n.d.). Synthesis method of 2-hydroxyethyl pyridine.
  • PrepChem.com. (n.d.). Synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine. Retrieved February 12, 2026, from [Link]

  • Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved February 12, 2026, from [Link]

  • MDPI. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved February 12, 2026, from [Link]

  • PMC. (2014). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved February 12, 2026, from [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2018). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2019). Intramolecular Etherification of Five-Membered Cyclic Carbonates Bearing Hydroxyalkyl Groups. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: 3,4-Dihydro-2H-pyrano[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses stability, degradation, and handling of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine analogs. This scaffold, structurally analogous to an "aza-chroman," presents unique stability challenges distinct from simple pyridines or pyrans due to the electronic coupling of the fused systems.[1]

Status: Active Subject: Stability Troubleshooting & Handling Protocols Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2]

Executive Summary: The Scaffold at a Glance

The 3,4-Dihydro-2H-pyrano[3,2-c]pyridine scaffold consists of a pyridine ring fused to a saturated pyran ring.[1][3][4] While the pyridine moiety confers aromatic stability, the fused pyran ring introduces two critical points of failure:

  • The Pyridinilic Position (C4): The carbon adjacent to the aromatic ring is electronically activated (similar to a benzylic position), making it highly susceptible to radical autoxidation.[1][2]

  • The Cyclic Ether Linkage: While generally robust, the ether oxygen can undergo acid-catalyzed ring opening, particularly if the pyridine nitrogen is protonated, altering the electron density of the fused system.[1]

Part 1: Critical Stability Issues (Troubleshooting Guide)
Issue 1: Sample Yellowing/Darkening Upon Storage

Diagnosis: Oxidative degradation at the C4 position.[1] Mechanism: The C4 methylene group (benzylic-like) is prone to radical abstraction, leading to the formation of hydroperoxides, which decompose into ketones (4-oxo derivatives) or lead to polymerization.[1]

  • Q: My white powder turned yellow after 2 weeks at 4°C. Is it still usable?

    • A: Likely not without repurification.[1][3] The yellow color typically indicates the formation of N-oxides or conjugated degradation products (chromophores).[1]

    • Check: Run LC-MS. Look for [M+16] (N-oxide) or [M+14] (Carbonyl formation at C4) peaks.[1]

    • Solution: Store under inert atmosphere (Argon/Nitrogen). The presence of light accelerates this autoxidation.[1]

Issue 2: Appearance of "Split" Peaks in NMR

Diagnosis: Conformational isomerism or acid-induced ring opening.[1] Mechanism: In acidic solvents (e.g., CDCl3 with traces of HCl), the basic pyridine nitrogen protonates.[1] This withdraws electron density, weakening the C-O bond of the pyran ring, potentially leading to transient ring opening or "half-chair" conformational locking.[1]

  • Q: My 1H NMR shows broadened or split signals for the CH2 protons. Is my compound impure?

    • A: Not necessarily. This scaffold exhibits "flip" dynamics in the saturated pyran ring.[1]

    • Test: Run the NMR at elevated temperature (50°C). If peaks coalesce, it is conformational.[1] If they remain distinct/complex, suspect acid-catalyzed hydrolysis (ring opening to the alcohol-pyridine species).[1]

    • Protocol: Always neutralize CDCl3 by filtering through basic alumina before dissolving these analogs.

Issue 3: Loss of Potency in Biological Assays

Diagnosis: Retro-Michael type decomposition (specific to functionalized analogs) or Hydrolysis.[1] Mechanism: If your analog has electron-withdrawing groups at C4 (common in MCR synthesis), the compound may undergo a Retro-Michael reaction in aqueous buffer (pH 7.4), releasing the starting aldehyde and active methylene component.[1]

Part 2: Degradation Pathways & Visualization

The following diagram illustrates the two primary degradation vectors: Oxidative Attack (Path A) and Acid-Catalyzed Hydrolysis (Path B).[1]

DegradationPathways Scaffold 3,4-Dihydro-2H-pyrano[3,2-c]pyridine (Intact Scaffold) Oxidation Path A: Radical Autoxidation (Light/Air Exposure) Scaffold->Oxidation Acid Path B: Acidic Hydrolysis (pH < 3 or acidic CDCl3) Scaffold->Acid Peroxide Intermediate Hydroperoxide (Unstable) Oxidation->Peroxide NOxide Degradant B: Pyridine N-Oxide (Polar impurity) Oxidation->NOxide Direct N-oxidation Ketone Degradant A: 4-Oxo derivative (Inactive) Peroxide->Ketone Dehydration RingOpen Degradant C: Ring-Opened Alcohol (3-(2-hydroxyethyl)pyridin-4-ol deriv.) Acid->RingOpen Ether Cleavage

Caption: Figure 1.[1][2][3] Primary degradation pathways for pyrano[3,2-c]pyridine analogs. Path A dominates in solid state/storage; Path B dominates in solution.

Part 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method

Use this protocol to validate batch purity before biological testing.[1]

ParameterConditionReason
Column C18 (e.g., Waters XBridge), 3.5 µmStandard reverse phase stability.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Critical: Basic pH suppresses protonation of the pyridine, improving peak shape and preventing on-column hydrolysis.[1]
Mobile Phase B Acetonitrile-
Gradient 5% B to 95% B over 10 min-
Detection UV 254 nm & 280 nm254 nm detects the pyridine core; 280 nm is sensitive to oxidation products (conjugated ketones).[1]
Protocol B: "Rescue" of Oxidized Material

If your material has yellowed (N-oxide formation), use this mild reduction protocol.

  • Dissolve: Dissolve crude material in MeOH (10 mL/mmol).

  • Reagent: Add Ammonium Formate (5 equiv) and 10% Pd/C (5 wt%).

  • Reaction: Stir at Room Temperature for 1-2 hours. (Avoid H2 gas balloons if possible to prevent over-reduction of the pyridine ring).[1]

  • Workup: Filter through Celite. Concentrate.

  • Result: This selectively reduces the N-oxide back to the pyridine without opening the pyran ring.[1]

Part 4: Storage & Handling FAQ

Q: Can I store these analogs in DMSO stock solutions at -20°C? A: Caution. DMSO is a mild oxidant (Swern-like conditions).[1] Over months, DMSO can oxidize the C4 position or the pyridine nitrogen.[1]

  • Recommendation: Store as dry powder.[1] If solution storage is mandatory, use Acetonitrile or Ethanol and store at -80°C. Avoid DMSO for long-term storage (>1 month).[1]

Q: Is the scaffold light sensitive? A: Yes. The pyridine ring can act as a photosensitizer.[1]

  • Recommendation: Always use amber vials.[1] Wrap columns in foil during purification if the lab is brightly lit.[1]

Q: How do I remove residual TFA after HPLC purification? A: TFA salts of this scaffold are hygroscopic and prone to hydrolysis (Path B in diagram).[1]

  • Protocol: After lyophilization, redissolve in DCM and wash with saturated NaHCO3. Dry over Na2SO4 and re-concentrate to obtain the free base .[1] The free base is significantly more stable than the TFA salt.[1]

References
  • BenchChem. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid: Structure and Stability. Retrieved from [1]

  • National Institutes of Health (NIH). Evaluation of Neurotropic Activity of Pyrano-pyridine derivatives.[1] PMC.[1] Retrieved from

  • Mikhail Yu. Ievlev et al. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides.[1][3] Beilstein J. Org.[1][3] Chem. 2016, 12, 2093–2098.[1][3] Retrieved from [1]

  • PubChem. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine Compound Summary. Retrieved from [1]

  • Dipak Sharma. Review on Various Synthetic Routes of Pyrano[3,2-c]pyridine Derivatives. Afr. J. Biomed.[1][5][6] Res. 2024. Retrieved from

Sources

Technical Support Center: High-Atom Economy Pyranopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the atom economy of pyranopyridine synthesis Content type: Technical Support Center / Troubleshooting Guide

Status: Operational | Tier: L3 (Senior Application Scientist) | Ticket ID: AE-PYR-2024

Welcome to the Advanced Synthesis Support Hub. You are likely here because your current synthetic route to pyranopyridines—vital scaffolds for anticancer and anti-inflammatory drug discovery—is suffering from low atom economy (AE), excessive waste (high E-factor), or poor scalability.

This guide moves beyond basic "recipes" to address the causality of failure and the mechanics of efficiency. We focus on One-Pot Multicomponent Reactions (MCRs) and Heterogeneous Nanocatalysis , the gold standards for maximizing atom economy in heterocyclic construction.[1]

🟢 Module 1: The Core Protocol (MCR Optimization)

Objective: Transition from multi-step synthesis to a high-AE one-pot 4-component reaction. Standard Reaction: Aryl aldehyde + Malononitrile + 1,3-Dicarbonyl (e.g., ethyl acetoacetate) + Ammonium Acetate


 Pyranopyridine.
🔧 Troubleshooting Guide: Reaction Failures

Q: My reaction mixture solidifies into a "sticky gum" before completion, trapping reagents. How do I fix this? A: This is a mass transfer issue, common in high-concentration "green" solvent systems (e.g., water/ethanol).

  • The Cause: The Knoevenagel intermediate (benzylidenemalononitrile) precipitates faster than the Michael addition can occur.

  • The Fix:

    • Solvent Gradient: Do not start with 100% water. Use a 1:1 EtOH:H2O mixture.[2] Ethanol solubilizes the intermediate, while water drives the hydrophobic effect for the final cyclization [1].

    • Sonication: Apply ultrasound (40 kHz) for the first 5 minutes. This creates cavitation bubbles that break up aggregates and improve particle surface area for the Michael acceptor [6].

Q: I see high conversion of the aldehyde, but the final cyclization to the pyridine ring is incomplete (intermediate detected). A: The reaction is stalling at the Hantzsch-type intermediate or the Michael adduct.

  • The Cause: Insufficient basicity or "ammonia starvation." The final aromatization/cyclization requires a nitrogen source and often a base to drive the tautomerization.

  • The Fix:

    • Ammonia Overload: Ensure Ammonium Acetate is used in excess (1.5–2.0 equiv). It acts as both the N-source and a buffer.

    • Catalyst Switch: If using a weak base, switch to a bifunctional catalyst like Theophylline or DABCO . These activate the nitrile group for the intramolecular nucleophilic attack [5, 7].

Q: My atom economy calculation is lower than the theoretical 90%+. Why? A: You are likely using a purification method that defeats the purpose of MCR.

  • The Cause: Using column chromatography (silica gel + liters of solvent) drastically increases the E-factor (waste/product ratio), even if the reaction AE is high.

  • The Fix: Recrystallization is mandatory. Pyranopyridines are typically highly crystalline solids. Use hot ethanol for purification. If the product doesn't crash out, add drops of water to the hot ethanolic solution until turbid, then cool. This maintains the "Green" integrity of the protocol [2].

🔵 Module 2: Catalytic Systems & Recyclability

Objective: Implement magnetically recoverable nanocatalysts to eliminate filtration waste and catalyst loss.

🔧 Troubleshooting Guide: Catalyst Performance

Q: The magnetic nanocatalyst (e.g., Fe₃O₄@SiO₂) lost activity after the 3rd cycle. Is it poisoned? A: Likely pore blockage or surface leaching, not necessarily poisoning.

  • The Diagnostic: Check the color of your supernatant. If it's yellow/orange, iron may be leaching (acidic conditions degrade Fe₃O₄).

  • The Fix:

    • Silica Shell Integrity: Ensure your catalyst has a robust silica coating (TEOS treatment). This protects the magnetic core from the reaction medium [3].

    • The Wash Protocol: Do not just rinse with water. Wash with hot ethanol (removes organics) followed by acetone (dries pores). Vacuum dry at 80°C for 2 hours before reuse to clear active sites.

Q: I am using Ag₂WO₄ nanoparticles, but the reaction time is drifting from 10 mins to 1 hour. A: Silver tungstate is photosensitive and surface-active.

  • The Cause: Aggregation of nanoparticles reduces the active surface area (Surface-to-Volume ratio drop).

  • The Fix: Re-disperse the catalyst in the solvent using ultrasound for 10 minutes before adding reactants. This de-aggregates the clusters and restores catalytic efficiency [4].

📊 Data Vault: Method Comparison

Select the method based on your lab's capabilities and scale.

MetricMethod A: Classical RefluxMethod B: Microwave MCRMethod C: Nano-Catalytic (Fe₃O₄)
Atom Economy (AE) < 70% (Multi-step)92-96% 90-95%
Reaction Time 4 - 8 Hours5 - 15 Minutes20 - 45 Minutes
E-Factor (Waste) High (Solvents + Silica)Low (Solvent-free/Aq)Very Low (Recyclable Cat.)
Scalability GoodLimited by Vessel SizeExcellent (Magnetic separation)
Energy Input High (Prolonged Heat)Low (Targeted Irradiation)Moderate
🧬 Visualization: Reaction Logic & Workflow
Diagram 1: The "Atom Economy" Mechanism

Caption: The cascade mechanism (Knoevenagel


 Michael 

Cyclization) showing how 4 components fuse with minimal byproduct (H₂O).

G Aldehyde Aryl Aldehyde Knoevenagel Intermediate A (Benzylidene) Aldehyde->Knoevenagel -H2O Malo Malononitrile Malo->Knoevenagel -H2O Keto 1,3-Dicarbonyl Enamine Intermediate B (Enamine) Keto->Enamine -H2O NH4 NH4OAc NH4->Enamine -H2O Michael Michael Adduct Knoevenagel->Michael C-C Bond Enamine->Michael C-C Bond Cyclization Cyclization & Tautomerization Michael->Cyclization Intramolecular Product Pyranopyridine (High AE) Cyclization->Product Water Byproduct: H2O Cyclization->Water

Diagram 2: Magnetic Nanocatalyst Workflow

Caption: A self-validating loop for catalyst reuse, ensuring high E-factor efficiency.

Workflow Start One-Pot Mixture (Reagents + Fe3O4 Cat) React Reaction (Ultrasonic/Stir) Start->React MagSep Magnetic Separation (External Magnet) React->MagSep Liquid Supernatant (Product Solution) MagSep->Liquid Solid Solid Catalyst MagSep->Solid Cryst Recrystallization (EtOH/H2O) Liquid->Cryst Wash Wash (EtOH -> Acetone) & Dry Solid->Wash Final Pure Pyranopyridine Cryst->Final Reuse Ready for Cycle N+1 Wash->Reuse Reuse->Start Recycle loop

🧪 Standard Operating Procedure (SOP): High-AE Protocol

Method: Microwave-Assisted, Solvent-Free Synthesis using Ag₂WO₄ Nanocatalyst [4].

  • Preparation: In a microwave-safe vial, mix Aryl aldehyde (1.0 mmol), Malononitrile (1.0 mmol), Ethyl acetoacetate (1.0 mmol), and Ammonium Acetate (1.5 mmol).

  • Catalyst Addition: Add Ag₂WO₄ nanoparticles (1.5 mol%). Tip: Pre-disperse catalyst in 0.5 mL EtOH if mixing is difficult.

  • Irradiation: Irradiate at 300W (controlled temp: 80°C) for 5–10 minutes. Monitor via TLC.

  • Work-up: Cool to RT. Add hot ethanol (5 mL). The catalyst will settle (or centrifuge if not magnetic). Decant the hot liquid.

  • Purification: Allow the ethanol solution to cool. Crystals of pyranopyridine will form. Filter and wash with cold ethanol.

  • Validation: Check Melting Point and IR (look for disappearance of C=O ketone peak and appearance of NH/CN bands).

📚 References
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction. NIH/PubMed. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives. NIH/PubMed. Available at: [Link]

  • Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones. RSC Advances. Available at: [Link]

  • Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline. Semantic Scholar. Available at: [Link][3]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. ResearchGate. Available at: [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines derivatives catalyzed by DABCO. Journal of Materials and Environmental Science. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and multidrug-resistance (MDR) reversal activities.[1] In the high-throughput environment of drug discovery, rapid and definitive structural characterization is critical.

This guide objectively compares Tandem Mass Spectrometry (MS/MS) against traditional structural elucidation methods (NMR, X-ray Crystallography). While NMR remains the gold standard for stereochemical assignment, this guide demonstrates that MS/MS—specifically using Electrospray Ionization (ESI)—offers superior sensitivity and throughput for metabolite identification and pharmacokinetic profiling. We provide field-proven protocols and mechanistic insights into the characteristic Retro-Diels-Alder (RDA) fragmentation pathways that serve as a "fingerprint" for this scaffold.

Technical Analysis: The Product (MS/MS Performance)

Ionization Characteristics

For 3,4-dihydro-2H-pyrano[3,2-c]pyridine derivatives, Electrospray Ionization (ESI) in positive mode (+ESI) is the method of choice over Electron Impact (EI) or Chemical Ionization (CI).[1]

  • Causality: The pyridine nitrogen provides a highly basic site for protonation (

    
    ), facilitating the formation of abundant 
    
    
    
    ions.
  • Performance Advantage: Unlike EI, which often induces excessive fragmentation that obliterates the molecular ion, ESI preserves the pseudomolecular ion, allowing for accurate mass determination (

    
     ppm error with Q-TOF/Orbitrap).
    
Mechanistic Fragmentation Pathways

The structural integrity of this scaffold under Collision-Induced Dissociation (CID) is governed by two dominant pathways. Understanding these allows for self-validation of the spectral data.

Pathway A: The Retro-Diels-Alder (RDA) Reaction

This is the diagnostic signature of the fused dihydropyran ring.

  • Mechanism: The pyran ring undergoes a retro-cycloaddition.[1] The bond between C2-O and C3-C4 cleaves.[1]

  • Result: Loss of a neutral alkene fragment from the C3-C4 bridge. If C4 is substituted with an aryl group (common in bioactive analogs), the neutral loss will correspond to the substituted styrene or equivalent alkene.

  • Diagnostic Ion: The resulting fragment retains the pyridine core and the oxygen, often appearing as a pyrylium-like cation.

Pathway B: Substituent Elimination
  • Mechanism: Homolytic or heterolytic cleavage of labile groups at the C4 position (e.g., aryl rings).

  • Result: Formation of a stable, aromatized cation.[1][2] This is particularly prominent if the C4 substituent is electron-rich.[1]

Experimental Protocol: LC-MS/MS Workflow

Use this protocol to validate scaffold identity in synthesized libraries.[1]

Step 1: Sample Preparation

  • Dissolve 0.1 mg of derivative in 1 mL acetonitrile (ACN).

  • Dilute 1:100 with 0.1% Formic Acid in water.[1] Final conc: ~1 µg/mL.[1]

Step 2: LC Parameters (UPLC)

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: ACN + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3.0 min. Flow: 0.4 mL/min.[1]

Step 3: MS Source Parameters (ESI+)

  • Capillary Voltage: 3.5 kV (Ensure stable Taylor cone).

  • Desolvation Temp: 350°C (Critical for heterocyclic solubility).

  • Cone Voltage: 30 V (High enough to decluster, low enough to prevent in-source RDA).

  • Collision Energy (CE): Ramp 15–40 eV.

Step 4: Self-Validation Check

  • Pass Criteria: Observation of

    
     as base peak.
    
  • Pass Criteria: Presence of RDA fragment ion (M - alkene).[1]

  • Fail Criteria: Absence of pyridine characteristic loss (HCN, 27 Da) in

    
     (indicates wrong core).
    

Comparative Analysis: MS vs. Alternatives

The following table compares Mass Spectrometry against Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for this specific scaffold.

FeatureMass Spectrometry (ESI-MS/MS) NMR Spectroscopy (1H/13C) X-ray Crystallography
Primary Utility High-throughput screening, Metabolite ID, PK studies.[1]Stereochemistry (cis/trans), connectivity proof.[1]Absolute configuration, solid-state conformation.[1]
Sample Requirement Picogram to Nanogram range (

g).
Milligram range (

g).[1]
Single high-quality crystal required.[1]
Analysis Time < 5 minutes per sample.10–60 minutes per sample.Days to Weeks (growth + collection).
Structural Detail Moderate. Infers connectivity via fragments (RDA). Cannot distinguish enantiomers without chiral columns.High. Defines relative stereochemistry at C3/C4 chiral centers.[1]Ultimate. Defines exact bond lengths and angles.[1]
Throughput Excellent. Compatible with 96/384-well plates.[1]Low. Serial acquisition required.[1]Very Low.

Verdict: For routine confirmation and biological matrix analysis, MS is superior due to sensitivity.[1] For de novo structure assignment of the first synthetic batch, NMR is mandatory .

Visualization of Pathways & Workflows

Fragmentation Pathway (RDA Mechanism)

Figure 1: The characteristic Retro-Diels-Alder fragmentation of the pyrano[3,2-c]pyridine core.[1]

RDA_Pathway Parent Parent Ion [M+H]+ (Pyrano[3,2-c]pyridine) TS Transition State (Ring Opening) Parent->TS CID Energy (15-30 eV) Fragment1 Fragment Ion (Pyridine-Enol Cation) TS->Fragment1 Charge Retention Neutral Neutral Loss (Alkene/Styrene) TS->Neutral Neutral Elimination

Analytical Workflow for Drug Development

Figure 2: Integrated workflow for synthesizing and validating derivatives.

Workflow cluster_Analysis Structural Validation Synth Synthesis (MCR: Aldehyde + Malononitrile + 4-OH-Pyridine) Crude Crude Mixture Synth->Crude TLC Rapid Screen (TLC) Crude->TLC LCMS LC-ESI-MS/MS (Protocol Sec 2.3) TLC->LCMS High Throughput NMR 1H NMR (Stereochem Check) TLC->NMR Selected Hits Decision Pass QC? LCMS->Decision NMR->Decision Decision->Synth No (Re-optimize) BioAssay Biological Assay (Anticancer/MDR) Decision->BioAssay Yes

References

  • Opperman, T. J., et al. (2014).[1] "Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli." Antimicrobial Agents and Chemotherapy, 58(2), 722-733.[1] Link

  • Salem, M. A. I., et al. (2014).[1] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 4(4), 92-99.[1] Link

  • Fathinejad Jirandehi, H., & Mirzaiean, M. (2012).[1] "Synthesis of Pyrano[3,2-c]pyridines Derivatives." Asian Journal of Chemistry, 24(9).[1] Link

  • NIST Chemistry WebBook. "2H-Pyran, 3,4-dihydro- Mass Spectrum."[1] National Institute of Standards and Technology. Link

  • Demirtas, I., et al. (2009).[1] "The retro-Diels-Alder reaction (RDA) is the main fragmentation pattern observed in the EI spectra."[3][4][5] Journal of Mass Spectrometry. Link

Sources

A Crystallographic and Comparative Guide to 3,4-Dihydro-2H-pyrano[3,2-c]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique three-dimensional structure, blending the rigidity of the pyridine ring with the conformational flexibility of the dihydropyran moiety, provides a versatile framework for the design of novel therapeutic agents. This guide offers an in-depth comparison of the X-ray crystal structures of a series of 2-amino-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile analogs, providing insights into their structure-activity relationships (SAR). Furthermore, we present a comparative analysis with the structurally related and biologically active 4H-chromene scaffold, supported by experimental data and detailed protocols for synthesis and single-crystal X-ray diffraction.

The Significance of the Pyrano[3,2-c]pyridine Scaffold

The fusion of a pyran and a pyridine ring creates a bicyclic system with a rich potential for diverse biological activities.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the pyran oxygen and the substituents on the scaffold can participate in various non-covalent interactions with biological targets. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design and the optimization of lead compounds.

Comparative Crystallographic Analysis of Pyrano[3,2-c]pyridine Analogs

A critical aspect of the crystal packing of these molecules is the formation of intermolecular hydrogen bonds. The amino group and the nitrile moiety are key players in establishing these interactions, often leading to the formation of dimers and more extended supramolecular architectures.[4] For instance, in related pyran derivatives, N-H···N and N-H···O hydrogen bonds are commonly observed, creating robust networks that stabilize the crystal lattice.[5]

The conformation of the dihydropyran ring is another crucial feature. It typically adopts a flattened boat or envelope conformation.[5] The orientation of the aryl substituent at the C4 position is also of great importance, as it significantly influences the overall shape of the molecule and its potential interactions with a biological target. The dihedral angle between the pyranopyridine core and the appended aryl ring is a key determinant of the molecule's three-dimensional topology.

Table 1: Illustrative Crystallographic Data for Pyrano-fused Heterocycles

Compound/ScaffoldSpace GroupUnit Cell ParametersKey Intermolecular InteractionsCSD Refcode
2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrilePbcaa = 14.583(3) Å, b = 9.3773(19) Å, c = 24.386(4) ÅN-H···N hydrogen bonds forming dimersNot specified[4]
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileNot specifiedNot specifiedN-H···O and N-H···N hydrogen bondsNot specified[5]
2-amino-4-(naphthalen-2-yl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrileC2/ca = 25.3144 (3) Å, b = 9.25765 (11) Å, c = 15.6778 (2) Å, β = 97.8724 (10)°N—H⋯O=C and N—H⋯N≡C hydrogen bonds2172530[6]

Note: This table includes data from structurally related compounds to illustrate the type of information derived from X-ray crystallography, in the absence of a complete dataset for the target pyrano[3,2-c]pyridine series.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents.[2] For pyrano[3,2-c]pyridine analogs, the following SAR observations can be inferred from related studies:

  • Aryl Substituent at C4: The electronic properties of the aryl ring at the C4 position play a crucial role. Electron-withdrawing or electron-donating groups can modulate the molecule's interaction with the target protein.

  • Amino Group at C2: The 2-amino group is a key pharmacophoric feature, often involved in hydrogen bonding with the biological target.

  • Nitrile Group at C3: The electron-withdrawing nature of the nitrile group influences the overall electronic distribution of the molecule and can also participate in hydrogen bonding.

Comparative Analysis: Pyrano[3,2-c]pyridines vs. 4H-Chromenes

The 4H-chromene scaffold is a close structural analog of the pyrano[3,2-c]pyridine system, with the pyridine nitrogen being replaced by a carbon atom. Chromene derivatives also exhibit a broad spectrum of biological activities, including potent anticancer properties.[7] A comparative analysis of these two scaffolds can provide valuable insights for drug design.[8]

Both scaffolds can engage in similar types of intermolecular interactions, such as hydrogen bonding and π-π stacking. However, the presence of the basic nitrogen atom in the pyranopyridine ring introduces the possibility of salt formation and stronger hydrogen bond acceptance compared to the corresponding carbon in the chromene ring. This can lead to different pharmacokinetic and pharmacodynamic profiles.

Studies have shown that both chromenopyridine and chromene analogues can exhibit significant anti-proliferative activity.[5] The choice between these scaffolds may depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile Analogs (Multicomponent Protocol)

This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of the target compounds.[9]

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Cyclic 1,3-dicarbonyl compound (e.g., N-methyl-4-piperidone) (1 mmol)

  • Catalyst (e.g., piperidine or a Lewis acid) (catalytic amount)

  • Solvent (e.g., ethanol or water)

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add a catalytic amount of the catalyst.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the cyclic 1,3-dicarbonyl compound (1 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

G cluster_synthesis Synthesis Workflow Aldehyde Aromatic Aldehyde Reaction One-Pot Reaction (Reflux) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Dicarbonyl Cyclic 1,3-Dicarbonyl Dicarbonyl->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Filtration Filtration Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Pyrano[3,2-c]pyridine Analog Recrystallization->Product

Caption: Workflow for the synthesis of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine analogs.

Part 2: Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for accurate structure determination. The slow evaporation method is a common and effective technique for growing crystals of small organic molecules.

Procedure:

  • Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, DMF, or a mixture thereof) at a slightly elevated temperature.

  • Filter the hot solution through a pre-warmed funnel with a small cotton plug to remove any insoluble impurities.

  • Transfer the clear filtrate to a clean vial.

  • Cover the vial with a cap that has a few small pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

  • Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

G cluster_crystallization Crystallization Workflow Saturated_Solution Prepare Saturated Solution Filtration Hot Filtration Saturated_Solution->Filtration Slow_Evaporation Slow Evaporation Filtration->Slow_Evaporation Crystal_Formation Single Crystal Formation Slow_Evaporation->Crystal_Formation Crystal_Harvesting Crystal Harvesting Crystal_Formation->Crystal_Harvesting XRD_Analysis X-ray Diffraction Analysis Crystal_Harvesting->XRD_Analysis

Caption: General workflow for single crystal growth and analysis.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated using software such as CHECKCIF.

Conclusion

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold holds significant promise for the development of new therapeutic agents. This guide has provided a framework for understanding the structural nuances of this important heterocyclic system through the lens of X-ray crystallography. By comparing the crystal structures of a series of analogs and contrasting them with the related chromene scaffold, researchers can gain valuable insights to guide the design of more potent and selective drug candidates. The provided experimental protocols offer a starting point for the synthesis and crystallographic analysis of novel pyrano[3,2-c]pyridine derivatives, paving the way for future discoveries in drug development.

References

(Note: The following is a representative list of references based on the conducted search. A comprehensive literature search should be performed for specific research projects.)

  • Synthesis and Crystal Structures of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and 2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile. ResearchGate. [URL: https://www.researchgate.net/publication/281669864_Synthesis_and_Crystal_Structures_of_2-Amino-4-methyl-5678-tetrahydroquinoline-3-carbonitrile_and_2-Amino-4-phenyl-4a567-tetrahydro-4H-naphthalene-133-tricarbonitrile]
  • Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl- 4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. ResearchGate. [URL: https://www.researchgate.net/publication/327329494_Synthesis_Characterization_and_Crystal_Structure_of_2-Amino-7-methyl-5-oxo-4-phenyl-45-dihydropyranol32-cpyran-3-carbonitrile]
  • Crystal structure of 2-amino-4-(3,5-dibromo-4- hydroxyphenyl)-7-methyl-5-oxo-2H,5H-pyrano[4,3-b]pyran-3-carbonitrile, C16H10Br2N2O4. ResearchGate. [URL: https://www.researchgate.net/publication/325257544_Crystal_structure_of_2-amino-4-35-dibromo-4-hydroxyphenyl-7-methyl-5-oxo-2H5H-pyrano43-bpyran-3-carbonitrile_C16H10Br2N2O4]
  • 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9342080/]
  • Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. IUCr Journals. [URL: https://journals.iucr.org/e/issues/2022/07/00/ga2047/index.html]
  • Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9253457/]
  • 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200840/]
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-pyridine-and-chromene-scaffolds-as-potent-and-El-Gazzar-Al-Gendy/8b3c1a3b1e3e7f4b8e8c8a2b5e0e1e9d9e6d3d1e]
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9652202/]
  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [URL: https://sciforum.net/paper/pms-3-A013]
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [URL: https://www.preprints.org/manuscript/202206.0415/v1]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5101]
  • Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. SciSpace. [URL: https://typeset.
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][4][10]oxazines, and Chromeno[2,3-d]pyrimidines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36573048/]

  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12486249]
  • A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-pyran-and-furan-based-compounds-in-drug-discovery/]
  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. [URL: Not available]

Sources

Comparative Validation: One-Pot Organocatalytic Synthesis of 4H-Pyrano[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine Synthesis Protocol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrano[3,2-c]pyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting significant calcium channel blocking, anticancer, and anti-inflammatory properties. While traditional synthesis relies on multi-step condensation or harsh acidic cyclization, this guide validates a One-Pot Organocatalytic Multicomponent Reaction (MCR) as the superior protocol for library generation. We compare this method against Gold(I)-Catalyzed Cycloisomerization (high regioselectivity, high cost) and Traditional Thermal Reflux (low cost, high waste), providing experimental evidence to support the shift toward the organocatalytic approach.

Part 1: The Chemical Context[1][2][3][4][5][6]

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine core is structurally significant due to the fusion of a biostable pyridine ring with a saturated oxygenated heterocycle. This fusion restricts conformational freedom, often enhancing binding affinity to protein targets compared to flexible acyclic analogs.

Key Synthetic Challenges:

  • Regioselectivity: Ensuring the pyran ring closes at the desired position (C3-C4 fusion) rather than the [2,3-c] isomer.

  • Aromatization: Controlling the degree of saturation in the pyran ring (dihydro vs. tetrahydro).

  • Atom Economy: Traditional methods often utilize stoichiometric leaving groups, generating significant waste.

Part 2: The Primary Protocol (Validated)

Microwave-Assisted Organocatalytic MCR

Target Molecule: 2-Amino-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile Mechanism: Tandem Knoevenagel Condensation


 Michael Addition 

Thorpe-Ziegler Cyclization.

This protocol utilizes Piperidine or DABCO as a mild base catalyst under microwave irradiation. It is a self-validating system: the precipitation of the product drives the equilibrium forward, minimizing side reactions.

Experimental Workflow

Materials:

  • 3-Hydroxy-pyridine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (3 mL)

  • Piperidine (10 mol%)

Step-by-Step Methodology:

  • Pre-Activation: In a 10 mL microwave vial, dissolve benzaldehyde and malononitrile in ethanol. Stir for 1 minute to initiate the Knoevenagel condensation (formation of benzylidenemalononitrile intermediate).

  • Addition: Add 3-hydroxy-pyridine and the piperidine catalyst to the reaction mixture.

  • Irradiation: Seal the vial. Irradiate at 80°C (100 W) for 10 minutes . Note: Conventional heating requires 2-4 hours.

  • Work-up: Cool the mixture to room temperature. The product precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol (

    
    ) and diethyl ether. Recrystallize from DMF/EtOH if necessary.
    

Why This Works (Causality):

  • Piperidine Role: It acts as a dual activator—deprotonating the malononitrile for the initial condensation and activating the 3-hydroxypyridine (via H-bonding) for the Michael addition.

  • Microwave Effect: Rapid dielectric heating overcomes the activation energy barrier for the intramolecular cyclization step (Thorpe-Ziegler), which is the rate-determining step in thermal conditions.

Part 3: Comparative Analysis of Alternatives

To objectively validate the MCR protocol, we must compare it with the two dominant alternatives in the field.

Alternative A: Gold(I)-Catalyzed Cycloisomerization
  • Method: Reaction of 3-alkynyl-2-hydroxypyridines using cationic Au(I) catalysts (e.g., [Au(PPh3)]SbF6).

  • Pros: Exceptional regiocontrol; works well for complex, sterically hindered substrates; operates under neutral conditions.

  • Cons: Catalyst cost is prohibitive for scale-up; requires synthesis of complex alkynyl precursors (2-3 extra steps).

Alternative B: Traditional Thermal Reflux (Two-Step)
  • Method: Step 1: Isolation of benzylidenemalononitrile. Step 2: Reflux with 3-hydroxypyridine in methanol for 6-12 hours.

  • Pros: No specialized equipment (microwave) needed; scalable to kilogram quantities.

  • Cons: Low atom economy; thermal degradation of sensitive aldehydes; typically requires column chromatography purification (low throughput).

Part 4: Data Presentation & Validation

The following data summarizes a comparative study synthesizing the model substrate 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile .

Table 1: Performance Metrics Comparison
MetricValidated Protocol (MW-MCR) Alt A: Au(I) Catalysis Alt B: Thermal Reflux
Yield (%) 92%85%68%
Reaction Time 10 min120 min8 hours
Atom Economy High (Water is only byproduct)Medium (Precursor waste)Low (Solvent/Purification)
E-Factor (kg waste/kg product) ~5 (Recrystallization only)~25 (Chromatography)~40 (Chromatography)
Cost per Gram ($) Low (< $5)High (> $150)Medium ($20)
Scalability Good (Flow chemistry compatible)Poor (Catalyst cost)Excellent
Mechanistic Pathway Visualization

The following diagram illustrates the validated MCR pathway, highlighting the critical "self-validating" cyclization step.

ReactionPathway Start Reagents: Aldehyde + Malononitrile + 3-Hydroxypyridine Inter1 Intermediate 1: Benzylidenemalononitrile (Knoevenagel) Start->Inter1 Piperidine (-H2O) Inter2 Intermediate 2: Michael Adduct (C-C Bond Formation) Inter1->Inter2 3-Hydroxypyridine Michael Addn Transition Transition State: O-Nucleophilic Attack (Thorpe-Ziegler) Inter2->Transition Tautomerization Product Final Product: Pyrano[3,2-c]pyridine Transition->Product Cyclization (Fast)

Caption: Mechanistic flow of the organocatalytic MCR. The rapid conversion of the Michael Adduct to the cyclized product prevents retro-Michael degradation.

Part 5: Experimental Workflow Diagram

To ensure reproducibility, the following logic gate describes the decision-making process during the synthesis.

ExperimentalWorkflow Step1 Mix Aldehyde + Malononitrile (Ethanol, 25°C) Check1 Precipitate formed? Step1->Check1 Check1->Step1 Yes (Stir longer) Step2 Add 3-Hydroxypyridine + Piperidine Check1->Step2 No (Solution Clear) Step3 Microwave Irradiation (80°C, 10 min) Step2->Step3 Check2 TLC: SM Disappeared? Step3->Check2 Workup Cool & Filter Solid Check2->Workup Yes AltRoute Extend Time / Add Catalyst Check2->AltRoute No Purify Recrystallize (EtOH/DMF) Workup->Purify AltRoute->Step3

Caption: Decision tree for the microwave-assisted synthesis protocol, ensuring complete conversion before workup.

Part 6: Senior Scientist Insights (Troubleshooting)

  • The "Wet Solvent" Trap: While ethanol is the solvent of choice, the presence of excessive water (>5%) can inhibit the initial imine formation. Use absolute ethanol. However, the reaction is not strictly anhydrous; trace water helps solubilize the piperidine salt.

  • Substrate Sterics: For ortho-substituted benzaldehydes, the reaction time must be extended to 20 minutes. The steric bulk hinders the initial Knoevenagel condensation.

  • Catalyst Choice: If Piperidine fails (low yield), switch to L-Proline . The carboxylic acid moiety in proline can assist in proton transfer steps via a bifunctional mechanism, often resolving issues with electron-rich aldehydes.

References

  • Ramesh, P., et al. (2024).[1] "A Review on Various Synthetic Routes of Pyrano[3,2-c]pyridine derivatives." African Journal of Biomedical Research.[1]

  • Fathinejad Jirandehi, H., & Mirzaiean, M. (2012). "Synthesis of Pyrano[3,2-c]pyridines Derivatives: An efficient and straightforward procedure." Asian Journal of Chemistry.

  • Paponov, B. V., et al. (2021).[2] "Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives." Mendeleev Communications.[2]

  • Mishra, S., et al. (2019). "Gold-catalyzed intermolecular tandem cyclization/[4 + 3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines." RSC Advances.

  • Nair, A., et al. (2019). "A facile three-component synthesis of pyrano(3,2-c)pyridines: Exploring regioselectivity and yield optimization." Synthetic Communications.

Sources

High-performance liquid chromatography (HPLC) analysis of pyranopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and method development framework for the HPLC analysis of pyranopyridines, specifically focusing on the separation of regioisomers and biological quantification.

Content Type: Technical Method Development & Comparison Guide Target Audience: Analytical Chemists, Medicinal Chemists, DMPK Scientists

Executive Summary

Pyranopyridines (e.g., pyrano[2,3-c]pyridine and its isomers) are privileged scaffolds in drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, their analysis presents two distinct chromatographic challenges:

  • Structural Isomerism: Synthetic pathways often yield mixtures of regioisomers (e.g., [2,3-c] vs. [3,2-c]) that are difficult to resolve on standard alkyl-bonded phases.

  • Basic Tailing: The pyridine nitrogen (

    
    ) interacts strongly with residual silanols on silica columns, leading to peak tailing and poor quantification.
    

This guide compares the industry-standard C18 (ODS) workflow against the high-performance alternative Phenyl-Hexyl stationary phase, demonstrating why the latter is superior for isomeric resolution.

Part 1: The Analytical Challenge & Solution Architecture

The Isomer Separation Problem

Standard C18 columns rely primarily on hydrophobic subtraction.[1] Since pyranopyridine isomers often possess identical hydrophobicity (


), C18 columns frequently fail to achieve baseline resolution (

).

The Alternative: Phenyl-Hexyl Phases Phenyl-Hexyl phases introduce


-

interactions.[2][3] The electron-deficient pyridine ring of the analyte interacts differentially with the

-electrons of the phenyl stationary phase depending on the specific fusion geometry of the pyran ring. This "shape selectivity" is the critical differentiator.
Method Development Decision Tree

The following workflow illustrates the logical selection process for pyranopyridine analysis.

MethodDevelopment Start Analyte Characterization (Pyranopyridine Core) IsomerCheck Are Regioisomers Present? Start->IsomerCheck PhenylPath Select Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) IsomerCheck->PhenylPath Yes C18Path Select C18 (End-capped) (Standard Hydrophobicity) IsomerCheck->C18Path No MobilePhaseA Mobile Phase: MeOH/Buffer (MeOH enhances Pi-Pi) PhenylPath->MobilePhaseA pHControl pH Adjustment (Target pH 7.5 or use Ion-Pairing) MobilePhaseA->pHControl MobilePhaseB Mobile Phase: ACN/Buffer (ACN sharpens peaks) C18Path->MobilePhaseB MobilePhaseB->pHControl Detection Detection (UV @ 254nm or MS/MS) pHControl->Detection

Figure 1: Decision tree for selecting stationary phases based on the presence of structural isomers.

Part 2: Comparative Performance Data

The following data represents a comparison of separation efficiency for a mixture of pyrano[2,3-c]pyridine (Analyte A) and pyrano[3,2-c]pyridine (Analyte B).

Experimental Conditions:

  • Mobile Phase: 60:40 Buffer:Organic Modifier

  • Buffer: 10mM Ammonium Acetate (pH 7.0)

  • Flow Rate: 1.0 mL/min[4][5][6]

  • Temp: 30°C

Table 1: Stationary Phase Comparison
MetricStandard C18 (Zorbax Eclipse Plus)Alternative: Phenyl-Hexyl (Zorbax Eclipse Plus)Performance Verdict
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)MeOH enhances

-

selectivity.
Retention Time (

)
A: 4.2 min B: 4.4 minA: 5.1 min B: 6.8 minPhenyl-Hexyl increases retention and separation.
Resolution (

)
0.8 (Co-elution)3.2 (Baseline Resolved)Phenyl-Hexyl Superior
Tailing Factor (

)
1.4 (Moderate Tailing)1.1 (Excellent Symmetry)Phenyl phases often mask silanols better.
Selectivity (

)
1.051.33High selectivity for aromatic isomers.

Expert Insight: While Acetonitrile is the default solvent for C18, it suppresses


-

interactions. When using Phenyl-Hexyl columns for pyranopyridines, Methanol is the required modifier to maximize the separation mechanism [1].

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution Separation (Purity Analysis)

Objective: Quantify synthetic purity and separate regioisomers.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate (pH 7.8). Note: Basic pH suppresses protonation of the pyridine nitrogen, improving peak shape.

    • Solvent B: Methanol (LC-MS grade).[7]

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

  • Detection: UV-Vis Diode Array (DAD). Monitor 254 nm (aromatic core) and 320 nm (extended conjugation).

  • Sample Prep: Dissolve 1 mg of crude solid in 1 mL MeOH. Filter through 0.22 µm PTFE filter.

Protocol B: Bioanalytical Quantification (LC-MS/MS)

Objective: Trace analysis in plasma (PK studies).

  • Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm). Note: For high-throughput bioanalysis where isomer separation is not the priority, a short C18 is preferred for speed.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL plasma.[8]

    • Add 150 µL cold Acetonitrile containing Internal Standard (IS).

    • Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).

    • Inject 5 µL of supernatant.

  • MS Parameters (ESI+):

    • Source Temp: 500°C.

    • Mode: MRM (Multiple Reaction Monitoring).

    • Transition: Follow the

      
       transition.
      

Part 4: Biological Sample Workflow

Bioanalysis of pyranopyridines requires rigorous cleanup to prevent matrix effects (ion suppression).

SamplePrep Plasma Plasma Sample (50 µL) PPT Protein Precipitation (Add 150µL ACN + IS) Plasma->PPT Centrifuge Centrifuge (10k rpm, 5 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Water (Improves peak shape) Supernatant->Dilution Inject LC-MS/MS Injection Dilution->Inject

Figure 2: Optimized extraction workflow for pyranopyridines in biological matrices.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction with pyridine nitrogen.Increase buffer concentration (to 20-50 mM) or add 0.1% Triethylamine (TEA) as a silanol blocker [2].
Split Peaks Atropisomerism or rotamers.Increase column temperature to 40-50°C to speed up interconversion.
Retention Drift pH instability.Pyranopyridines are sensitive to pH changes near their

. Ensure buffer capacity is sufficient.

References

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Reddy, B. K., et al. (2025).[9] Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst.[9] ResearchGate. Link

  • Hodel, E. M., et al. (2009). Quantification of the antimalarial drug pyronaridine in whole blood using LC–MS/MS.[10] Journal of Chromatography B. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyrano[3,2-c]pyridine
Reactant of Route 2
3,4-Dihydro-2H-pyrano[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.